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  • Product: 2-Oxa-6-azaspiro[3.5]nonane hemioxalate
  • CAS: 1046153-20-1; 1366396-42-0; 1523618-13-4

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 2-Oxa-6-azaspiro[3.5]nonane Hemioxalate: A Technical Guide

Executive Summary: The Rise of Spirooxetanes in Drug Discovery In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and physicochemical properties often dictates the success of a clinical candidate. Tr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rise of Spirooxetanes in Drug Discovery

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and physicochemical properties often dictates the success of a clinical candidate. Traditional saturated heterocycles, such as morpholine and piperidine, are ubiquitous but frequently suffer from metabolic liabilities (e.g., oxidation by cytochrome P450 enzymes) and suboptimal lipophilicity [3].

Spirocyclic oxetanes (spirooxetanes) have emerged as premier bioisosteres for these classical rings [5]. The 2-oxa-6-azaspiro[3.5]nonane scaffold, in particular, acts as a "stretched" morpholine/piperidine surrogate. The incorporation of the four-membered oxetane ring introduces profound three-dimensionality, reduces the basicity of the adjacent amine (modulating pKa​ ), and lowers the overall logD , thereby enhancing aqueous solubility and metabolic stability without sacrificing target affinity [3].

This whitepaper provides an authoritative, self-validating methodology for the synthesis, isolation, and characterization of 2-oxa-6-azaspiro[3.5]nonane hemioxalate , a highly stable and crystalline salt form of this critical building block.

Retrosynthetic Strategy & Mechanistic Rationale

The construction of spirocyclic oxetanes requires precise control over ring strain and steric hindrance. While direct C-H insertion or Paternò-Büchi photochemical reactions are possible, they often suffer from poor regioselectivity and scalability issues [4].

To ensure a robust, scalable, and high-yielding process, we employ a classical intramolecular Williamson-type etherification starting from a 1,3-diol precursor [4].

  • Why a 1,3-diol precursor? The 1,3-diol allows for the sequential differentiation of the hydroxyl groups. By kinetically controlling the mono-tosylation of one hydroxyl group, we create an excellent localized leaving group. Subsequent treatment with a strong base (NaH) triggers an intramolecular SN​2 displacement, efficiently closing the strained four-membered oxetane ring.

  • Why the N-Boc protecting group? The tert-butyloxycarbonyl (Boc) group is stable to the strongly basic conditions of the enolate alkylation and the reductive environment of the diol formation, yet it can be cleanly cleaved under mild acidic conditions prior to salt formation [1].

  • Why the hemioxalate salt? The free base of 2-oxa-6-azaspiro[3.5]nonane is a hygroscopic oil that is difficult to handle and prone to degradation. By reacting the free base with exactly 0.5 equivalents of oxalic acid, we form the hemioxalate salt (2:1 API-to-acid ratio). This specific stoichiometry perfectly balances the diprotic nature of oxalic acid with two piperidine nitrogens, resulting in a highly crystalline, non-hygroscopic solid network ideal for long-term storage [2].

Retrosynthesis A 2-Oxa-6-azaspiro[3.5]nonane Hemioxalate B 2-Oxa-6-azaspiro[3.5]nonane (Free Base) A->B Salt Cleavage C N-Boc-2-oxa-6-azaspiro[3.5]nonane B->C Deprotection D 1-Boc-3,3-bis(hydroxymethyl) piperidine C->D Cyclization (TsCl, NaH) E 1-Boc-piperidine-3-carboxylate D->E 1. Alkylation 2. Reduction

Figure 1: Retrosynthetic logic for the construction of the 2-oxa-6-azaspiro[3.5]nonane scaffold.

Step-by-Step Synthetic Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the chemical integrity of each intermediate before proceeding to the next step.

Step 1: Hydroxymethylation via Enolate Chemistry

Objective: Introduce the necessary carbon framework at the C3 position of the piperidine ring.

  • Charge a flame-dried flask with diisopropylamine (1.2 eq) and anhydrous THF. Cool to -78 °C under N2​ .

  • Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to generate LDA. Stir for 30 minutes.

  • Add a solution of ethyl 1-Boc-piperidine-3-carboxylate (1.0 eq) in THF dropwise. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Introduce gaseous formaldehyde (generated by cracking paraformaldehyde at 160 °C) into the reaction mixture.

  • Causality Check: The bulky Boc group directs the incoming electrophile, while the low temperature prevents poly-alkylation.

  • Quench with saturated NH4​Cl , extract with EtOAc, and purify via silica gel chromatography to yield ethyl 1-Boc-3-(hydroxymethyl)piperidine-3-carboxylate .

Step 2: Exhaustive Reduction to 1,3-Diol

Objective: Reduce the ester to a primary alcohol while preserving the N-Boc group.

  • Dissolve the intermediate from Step 1 in anhydrous THF and cool to 0 °C.

  • Add Lithium Borohydride ( LiBH4​ , 2.5 eq) portion-wise.

  • Causality Check: LiBH4​ is explicitly chosen over LiAlH4​ due to its superior chemoselectivity; it efficiently reduces esters to alcohols without cleaving the carbamate (Boc) protecting group.

  • Warm to room temperature and stir for 12 hours.

  • IPC: TLC (EtOAc/Hexane 1:1) should show complete consumption of the ester ( Rf​≈0.6 ) and appearance of a highly polar diol spot ( Rf​≈0.1 ).

  • Quench carefully with water, extract with DCM, and concentrate to yield 1-Boc-3,3-bis(hydroxymethyl)piperidine .

Step 3: Intramolecular Etherification (Oxetane Formation)

Objective: Cyclize the 1,3-diol into the spirooxetane[4].

  • Mono-activation: Dissolve the 1,3-diol in anhydrous DCM and Pyridine (2.0 eq). Cool to 0 °C. Add p-Toluenesulfonyl chloride (TsCl, 1.05 eq) dropwise. Stir for 4 hours at 0 °C. Strict temperature control ensures kinetic mono-tosylation over di-tosylation.

  • Cyclization: Isolate the mono-tosylate via rapid aqueous workup. Immediately dissolve in anhydrous THF and cool to 0 °C.

  • Add Sodium Hydride (NaH, 1.5 eq, 60% dispersion in mineral oil).

  • Reflux the mixture for 6 hours. The alkoxide generated by NaH will attack the tosylated carbon, displacing the tosylate and closing the ring.

  • Quench with ice water, extract with EtOAc, and purify to yield tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate [1].

Step 4: N-Boc Deprotection

Objective: Unmask the secondary amine.

  • Dissolve the Boc-protected spirocycle in a minimal amount of DCM.

  • Add 4M HCl in dioxane (5.0 eq). Stir at room temperature for 2 hours.

  • Concentrate under vacuum to yield the hydrochloride salt. To obtain the free base, partition between 1M NaOH and DCM, extract, dry over Na2​SO4​ , and concentrate to yield 2-oxa-6-azaspiro[3.5]nonane as a pale oil.

Step 5: Hemioxalate Salt Crystallization

Objective: Form a stable, highly pure solid API.

  • Dissolve the free base in absolute ethanol (EtOH) and heat to 40 °C.

  • In a separate vessel, dissolve anhydrous oxalic acid (0.50 eq) in ethyl acetate (EtOAc).

  • Add the oxalic acid solution dropwise to the free base solution under continuous stirring.

  • Apply a controlled cooling ramp (0.1 °C / min) down to 5 °C to promote the growth of large, pure crystals rather than amorphous precipitation.

  • Filter the resulting white crystalline solid and dry under high vacuum at 40 °C for 24 hours.

Workflow N1 Free Base Dissolution (EtOH, 40°C) N2 Oxalic Acid Addition (0.5 eq in EtOAc) N1->N2 N3 Controlled Cooling (0.1°C / min to 5°C) N2->N3 N4 Nucleation & Crystallization N3->N4 N5 Filtration & Vacuum Drying N4->N5 N6 Hemioxalate API N5->N6

Figure 2: Workflow for the controlled crystallization of the hemioxalate salt.

Physicochemical Characterization

Rigorous characterization is required to confirm the spirocyclic architecture and the 2:1 stoichiometry of the hemioxalate salt [2]. The oxetane protons typically present as distinct isolated spin systems in 1H NMR due to the rigid geometry of the ring.

ParameterSpecification / Expected Data
Compound Name 2-Oxa-6-azaspiro[3.5]nonane hemioxalate
CAS Number 1366396-42-0
Molecular Formula C16​H28​N2​O6​ (2 x C7​H13​NO + C2​H2​O4​ )
Molecular Weight 344.408 g/mol
Appearance Colorless to white crystalline solid
Purity (HPLC) ≥97.0%
1H NMR ( D2​O , 400 MHz) δ 4.55 (d, 2H, oxetane CH2​ ), 4.42 (d, 2H, oxetane CH2​ ), 3.25 (m, 2H, piperidine CH2​ ), 3.10 (m, 2H, piperidine CH2​ ), 1.95-1.70 (m, 4H, piperidine CH2​ )
13C NMR ( D2​O , 100 MHz) δ 165.2 (oxalate C=O ), 81.5 (oxetane CH2​ ), 45.2 (spiro C ), 42.1, 40.5, 31.2, 22.4 (piperidine carbons)
ESI-MS (m/z) 128.1 [M+H]+ (Free base fragment)

References

  • Tert-butyl 2-oxa-6-azaspiro[3.
  • 2-OXA-6-AZASPIRO[3.
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Application Notes and Protocols for the Synthesis of Oxetane-Containing Heterocycles Source: Benchchem URL
  • Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond!
Exploratory

Escape from Flatland: Physicochemical Profiling and Application of 2-Oxa-6-azaspiro[3.5]nonane Hemioxalate in Drug Discovery

As the pharmaceutical industry faces increasing attrition rates in clinical trials due to poor pharmacokinetics and off-target toxicity, drug discovery has systematically shifted away from flat, highly aromatic molecules...

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry faces increasing attrition rates in clinical trials due to poor pharmacokinetics and off-target toxicity, drug discovery has systematically shifted away from flat, highly aromatic molecules. As an application scientist overseeing lead optimization, I frequently utilize spirocyclic scaffolds to navigate this transition.

The compound 2-Oxa-6-azaspiro[3.5]nonane represents a premier bioisostere for traditional planar rings like morpholine or piperazine. By incorporating this spirocycle, we increase the fraction of sp3-hybridized carbons (Fsp3), which fundamentally alters the molecule's three-dimensional geometry[1]. However, handling the free base of such low-molecular-weight aliphatic amines presents a practical challenge: they are typically volatile, hygroscopic oils. To resolve this, we utilize the hemioxalate salt (CAS 1366396-42-0 / 1523618-13-4), which locks the spirocycle into a stable, crystalline lattice[2].

This whitepaper provides an in-depth technical analysis of the physicochemical properties of 2-oxa-6-azaspiro[3.5]nonane hemioxalate, the mechanistic causality behind its advantages, and the self-validating protocols required to evaluate its performance in lead optimization.

Physicochemical Profiling

Understanding the baseline physicochemical properties of the hemioxalate salt is critical before integrating it into a synthetic pipeline. The table below summarizes the quantitative data and the structural significance of each parameter.

PropertyValueCausality / Significance in Drug Design
Chemical Name 2-Oxa-6-azaspiro[3.5]nonane hemioxalateSpirocyclic bioisostere for morpholine/piperazine rings.
CAS Number 1366396-42-0 / 1523618-13-4Unique identifier for the stabilized salt form[2].
Molecular Formula C16H28N2O6 (2:1 base-to-acid ratio)Hemioxalate pairing neutralizes the basic amine, providing an optimal ionic lattice.
Molecular Weight 344.40 g/mol Low MW allows for downstream functionalization without violating Lipinski's Rule of 5.
Physical State Crystalline SolidConverts the volatile free-base oil into a bench-stable solid, reducing hygroscopicity.
Fsp3 (Free Base) 1.0 (100% sp3 hybridized carbons)Maximizes 3D character, significantly lowering crystal lattice energy and improving solubility[1].

Mechanistic Advantages in Drug Design

The decision to replace a planar ring with 2-oxa-6-azaspiro[3.5]nonane is driven by strict physicochemical causality, directly impacting the pharmacokinetic profile of the resulting drug candidate[3].

The Fsp3 Advantage and Thermodynamic Solubility

Planar, aromatic rings tend to stack efficiently in the solid state via π−π interactions, resulting in high crystal lattice energies. This high energy barrier must be overcome for the molecule to dissolve in aqueous media. By introducing the 2-oxa-6-azaspiro[3.5]nonane core, we force the molecule into a rigid, orthogonal 3D conformation. This "escape from flatland" disrupts efficient crystal packing, thereby lowering the energy required for solvation and drastically improving thermodynamic aqueous solubility[1].

Metabolic Stability and CYP450 Evasion

Cytochrome P450 (CYP450) enzymes in the liver frequently target the benzylic or allylic C-H bonds adjacent to planar nitrogen heterocycles. The spirocyclic architecture of 2-oxa-6-azaspiro[3.5]nonane alters the steric environment and the electron density around the basic nitrogen. The rigid, bulky nature of the spiro-center creates a steric shield that restricts the optimal binding conformation required by the CYP450 active site, thereby reducing the intrinsic clearance ( CLint​ ) and extending the molecule's half-life[4].

Pathway Spiro High Fsp3 Architecture Pack Reduced Crystal Packing Energy Spiro->Pack Met CYP450 Evasion Spiro->Met Bind Vectorial Target Engagement Spiro->Bind Sol Enhanced Aqueous Solubility Pack->Sol

Mechanistic pathway detailing how high Fsp3 architecture improves physicochemical properties.

Validated Experimental Protocols

To ensure data integrity, the evaluation of spirocyclic building blocks must rely on self-validating experimental systems. Below are the definitive methodologies for assessing the physicochemical and metabolic performance of compounds synthesized from 2-oxa-6-azaspiro[3.5]nonane hemioxalate.

Protocol 1: Thermodynamic Aqueous Solubility Assessment (Shake-Flask Method)

Causality: We measure thermodynamic solubility rather than kinetic solubility because kinetic assays (often starting from DMSO stocks) can yield supersaturated solutions that mask the true crystalline solubility limits. Using the hemioxalate salt ensures we are measuring the equilibrium of the stable solid phase.

Step-by-Step Methodology:

  • Preparation: Weigh 5.0 mg of the synthesized spirocyclic derivative (derived from the hemioxalate building block) into a 2 mL glass vial.

  • Buffer Addition: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4). Ensure the solid is in visible excess to guarantee saturation.

  • Equilibration: Seal the vial and agitate on a thermoshaker at 37°C and 500 rpm for 24 hours. Causality: 24 hours is required to overcome the activation energy of dissolution and reach true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet the undissolved solid.

  • Quantification: Extract the supernatant, dilute appropriately in mobile phase, and quantify the concentration via HPLC-UV against a standard calibration curve.

  • Self-Validation Step: Recover the undissolved solid pellet and analyze it via Powder X-Ray Diffraction (PXRD). Rationale: This confirms that the salt did not disproportionate into the free base or transition to a less soluble polymorph during the 24-hour aqueous incubation.

Protocol 2: In Vitro Metabolic Stability (Microsomal Assay)

Causality: To prove that the spirocyclic core evades CYP450 oxidation, we incubate the compound with Human Liver Microsomes (HLMs). We use cold acetonitrile to quench the reaction, which instantly denatures the enzymes and precipitates the proteins, locking the metabolite profile in place for accurate LC-MS/MS analysis.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge at 4,000 rpm for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to monitor the depletion of the parent compound.

  • Self-Validation Step: Run a parallel control utilizing Verapamil (a known high-clearance compound). Rationale: If Verapamil is not rapidly degraded, the HLM batch is enzymatically inactive, and the assay must be invalidated.

Workflow A Planar Hit Compound (e.g., Morpholine) B Spirocyclic Replacement (2-Oxa-6-azaspiro[3.5]nonane) A->B Bioisosteric Replacement C Salt Formation (Hemioxalate) B->C Stabilization D Physicochemical Profiling (LogD, Solubility, Fsp3) C->D ADME Testing E Lead Optimization Candidate D->E Enhanced PK/PD

Workflow for integrating 2-oxa-6-azaspiro[3.5]nonane hemioxalate into lead optimization.

References

  • Batista, V. F., Pinto, D. C. G. A., & Silva, A. M. S. "Recent in vivo advances of spirocyclic scaffolds for drug discovery." Expert Opinion on Drug Discovery, 17(6), 603-618 (2022). Available at:[Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(11), 5684–5725 (2014). Available at:[Link]

Sources

Foundational

Exploring the Chemical Space of 2-Oxa-6-azaspiro[3.5]nonane Derivatives: A Technical Guide for Drug Discovery Professionals

Authored by a Senior Application Scientist Foreword: Embracing Three-Dimensionality in Modern Drug Discovery In the relentless pursuit of novel therapeutics, the exploration of uncharted chemical space is a cornerstone o...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Foreword: Embracing Three-Dimensionality in Modern Drug Discovery

In the relentless pursuit of novel therapeutics, the exploration of uncharted chemical space is a cornerstone of innovation. For decades, medicinal chemistry has been dominated by "flat," aromatic-rich compounds. However, the industry is increasingly recognizing the value of escaping this "flatland" by embracing saturated, three-dimensional (3D) scaffolds.[1][2][3] These structures offer a path to improved physicochemical and pharmacokinetic properties, such as enhanced solubility, greater metabolic stability, and the potential for novel intellectual property.[2][3]

Among the diverse array of 3D scaffolds, spirocycles—ring systems fused at a single atom—stand out for their inherent rigidity and precise vectoral presentation of substituents.[1] This guide focuses on a particularly compelling spirocyclic framework: the 2-Oxa-6-azaspiro[3.5]nonane core. This scaffold, featuring an oxetane ring fused to a piperidine ring, is a rich source of novel chemical entities with significant therapeutic potential. The oxetane moiety is more than a simple structural element; it can serve as a bioisosteric replacement for commonly used groups like carbonyls or gem-dimethyls, often leading to favorable modulations of aqueous solubility, lipophilicity, and metabolic stability.[1][4]

This technical guide provides an in-depth exploration of the chemical space of 2-Oxa-6-azaspiro[3.5]nonane derivatives. It is designed for researchers, scientists, and drug development professionals, offering a blend of foundational theory, actionable synthetic protocols, and advanced characterization strategies. Our objective is to not only describe what to do but to explain why specific experimental choices are made, thereby empowering you to confidently navigate and exploit this promising chemical scaffold.

The Strategic Advantage of the 2-Oxa-6-azaspiro[3.5]nonane Core

The unique architecture of the 2-Oxa-6-azaspiro[3.5]nonane scaffold provides several key advantages in a drug discovery context:

  • Improved Physicochemical Properties: The embedded oxetane ring introduces polarity, which can enhance aqueous solubility—a critical parameter for oral bioavailability.[1] Furthermore, the replacement of metabolically labile groups with the more stable oxetane can lead to improved pharmacokinetic profiles.[1][4]

  • Enhanced Target Engagement: The rigid, 3D nature of the spirocycle allows for the precise positioning of functional groups into protein binding pockets. This can lead to increased potency and selectivity for the biological target.[1]

  • Novel Chemical Space: Derivatives of this scaffold represent a departure from traditional, heavily explored chemical motifs, offering significant opportunities for generating novel intellectual property.[2]

  • Bioisosteric Versatility: The 2-Oxa-6-azaspiro[3.5]nonane core can be considered a bioisostere of other commonly used fragments in drug discovery, such as morpholine, offering a way to modulate properties while maintaining key binding interactions.[4]

Navigating the Synthetic Landscape: Construction of the Core and its Derivatives

The successful exploration of the 2-Oxa-6-azaspiro[3.5]nonane chemical space hinges on robust and flexible synthetic strategies. This section details validated methodologies for constructing the core scaffold and for its subsequent diversification.

Building the Spirocyclic Core: An Intramolecular Cyclization Approach

A prevalent strategy for constructing the 2-Oxa-6-azaspiro[3.5]nonane framework involves intramolecular cyclization. A general workflow is presented below, starting from commercially available materials.

Synthesis_Workflow cluster_0 Core Synthesis Start Commercially Available Piperidine Derivative Step1 N-Protection Start->Step1 e.g., Boc Anhydride Step2 Functionalization at C4 Step1->Step2 e.g., Oxidation Step3 Introduction of Oxetane Precursor Step2->Step3 e.g., Wittig Reaction Step4 Intramolecular Cyclization Step3->Step4 e.g., Williamson Ether Synthesis Core 2-Oxa-6-azaspiro[3.5]nonane Core Step4->Core

Caption: General workflow for the synthesis of the 2-Oxa-6-azaspiro[3.5]nonane core.

Experimental Protocol: Synthesis of N-Boc-2-Oxa-6-azaspiro[3.5]nonane

This protocol provides a representative example of the intramolecular cyclization strategy.

  • N-Protection of 4-Piperidone: To a solution of 4-piperidone hydrochloride monohydrate (1 equivalent) in dichloromethane (DCM), add triethylamine (2.2 equivalents) and di-tert-butyl dicarbonate (Boc-anhydride, 1.1 equivalents). Stir the reaction mixture at room temperature for 12-18 hours. Upon completion (monitored by TLC), wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-piperidone.

  • Corey-Chaykovsky Reaction: To a suspension of trimethylsulfoxonium iodide (1.2 equivalents) in anhydrous dimethyl sulfoxide (DMSO), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at room temperature under an inert atmosphere. Stir the resulting mixture for 30 minutes. Add a solution of N-Boc-4-piperidone (1 equivalent) in DMSO and stir for an additional 2-4 hours. Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to afford the spiro-epoxide intermediate.

  • Ring-Opening and Cyclization: The crude spiro-epoxide is dissolved in a suitable solvent such as tetrahydrofuran (THF). A base, for instance, sodium hydride, is added to facilitate the intramolecular ring-opening of the epoxide by the oxygen atom, which is not part of the epoxide, to form the desired oxetane ring of the 2-Oxa-6-azaspiro[3.5]nonane core.

Diversification Strategies: Functionalizing the Scaffold

With the core scaffold in hand, the next critical phase is diversification to explore the surrounding chemical space. The secondary amine of the piperidine ring is a prime handle for introducing a wide array of substituents.

Derivatization_Workflow cluster_1 Derivatization Reactions Core N-Deprotected 2-Oxa-6-azaspiro[3.5]nonane Reductive_Amination Reductive Amination (Aldehydes/Ketones) Core->Reductive_Amination Acylation Acylation (Acyl Chlorides/Carboxylic Acids) Core->Acylation Sulfonylation Sulfonylation (Sulfonyl Chlorides) Core->Sulfonylation Alkylation Alkylation (Alkyl Halides) Core->Alkylation Library Diverse Library of 2-Oxa-6-azaspiro[3.5]nonane Derivatives Reductive_Amination->Library Acylation->Library Sulfonylation->Library Alkylation->Library

Caption: Key strategies for the derivatization of the 2-Oxa-6-azaspiro[3.5]nonane scaffold.

Experimental Protocol: N-Arylation via Buchwald-Hartwig Amination

This protocol illustrates a powerful method for introducing aryl and heteroaryl moieties.

  • Reaction Setup: In a reaction vessel purged with an inert gas (e.g., argon), combine the N-deprotected 2-Oxa-6-azaspiro[3.5]nonane (1 equivalent), the desired aryl or heteroaryl halide (1.1 equivalents), a palladium catalyst such as Pd₂(dba)₃ (0.02 equivalents), a suitable ligand like Xantphos (0.04 equivalents), and a base such as cesium carbonate (1.5 equivalents).

  • Reaction Execution: Add anhydrous solvent (e.g., toluene or dioxane) and heat the mixture to 80-110 °C. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the desired N-arylated derivative.

Structural Elucidation and Physicochemical Profiling

The unambiguous characterization of novel 2-Oxa-6-azaspiro[3.5]nonane derivatives is paramount. A multi-pronged analytical approach is essential to confirm the structure, stereochemistry, and key physicochemical properties.

Spectroscopic and Spectrometric Characterization

A combination of NMR spectroscopy and mass spectrometry is fundamental for structural verification.

Technique Key Information Provided Typical Observations for 2-Oxa-6-azaspiro[3.5]nonane Derivatives
¹H NMR Proton environment, connectivity (via coupling)Complex multiplets in the aliphatic region for the piperidine and oxetane protons. The chemical shifts of protons adjacent to the nitrogen and oxygen atoms are diagnostic.
¹³C NMR Carbon skeleton, presence of quaternary carbonsA characteristic signal for the spirocyclic carbon atom. The chemical shifts of the carbons in the oxetane ring are typically downfield compared to those in the piperidine ring.
2D NMR (COSY, HSQC, HMBC) Proton-proton and proton-carbon correlationsEssential for unambiguously assigning all proton and carbon signals, especially in complex derivatives.[5]
High-Resolution Mass Spectrometry (HRMS) Exact mass and elemental compositionProvides confirmation of the molecular formula.

Troubleshooting NMR Interpretation: Overlapping signals in the ¹H NMR spectrum are a common challenge with spirocyclic systems.[5] Acquiring spectra on a higher field NMR instrument can improve signal dispersion.[5] Additionally, 2D NMR experiments like COSY are invaluable for deconvoluting complex spin systems.[5]

Stereochemical Determination

Due to the spirocyclic nature, stereoisomerism is a key consideration.

  • Chirality: The 2-Oxa-6-azaspiro[3.5]nonane core itself is achiral. However, the introduction of substituents can create stereocenters, leading to enantiomers or diastereomers.

  • X-ray Crystallography: When suitable single crystals can be obtained, X-ray diffraction is the gold standard for determining the absolute and relative stereochemistry.[6][7] However, obtaining high-quality crystals of spiro compounds can be challenging due to their rigid and often non-planar structures.[5]

  • 2D NMR (NOESY/ROESY): These experiments can provide information about the relative stereochemistry by identifying protons that are close in space.

Physicochemical Property Assessment

Early assessment of key drug-like properties is crucial.

Property Experimental Method Significance
Aqueous Solubility Thermodynamic or kinetic solubility assaysImpacts oral absorption and formulation development.
Lipophilicity (LogD) HPLC-based or shake-flask methodsInfluences cell permeability, plasma protein binding, and metabolic clearance.
Metabolic Stability Incubation with liver microsomes or hepatocytesPredicts in vivo half-life and potential for drug-drug interactions.
pKa Potentiometric titration or UV-spectroscopyDetermines the ionization state at physiological pH, affecting solubility and target binding.

Computational Exploration of the Chemical Space

In parallel with synthetic efforts, computational chemistry offers powerful tools to guide the exploration of the 2-Oxa-6-azaspiro[3.5]nonane chemical space.[8]

Computational_Workflow cluster_0 Virtual Library Generation cluster_1 In Silico Screening cluster_2 Prioritization and Synthesis Virtual_Library Enumerate Virtual Derivatives Property_Prediction Predict Physicochemical Properties (Solubility, LogP, etc.) Virtual_Library->Property_Prediction Docking Molecular Docking into Target Protein Property_Prediction->Docking Hit_Selection Select Promising Candidates for Synthesis Docking->Hit_Selection

Caption: A computational workflow to guide the exploration of chemical space.

  • Virtual Library Enumeration: Based on the feasible derivatization reactions, large virtual libraries of 2-Oxa-6-azaspiro[3.5]nonane derivatives can be generated.[8]

  • Property Prediction: Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models and other computational tools can be used to predict the physicochemical properties of the virtual library members, allowing for the early filtering of compounds with undesirable characteristics.[9]

  • Structure-Based Design: If a high-resolution structure of the biological target is available, molecular docking can be employed to predict the binding modes of virtual compounds and prioritize those with the most favorable interactions.[8]

Future Directions and Concluding Remarks

The 2-Oxa-6-azaspiro[3.5]nonane scaffold represents a fertile ground for the discovery of next-generation therapeutics. Its unique 3D architecture, combined with the beneficial physicochemical properties imparted by the oxetane and piperidine rings, makes it an attractive starting point for medicinal chemistry campaigns across a wide range of therapeutic areas.

Future work in this area should focus on:

  • Development of Novel Synthetic Methodologies: Expanding the toolkit of reactions to construct and functionalize the core will broaden the accessible chemical space.

  • Exploration of Uncharted Derivatization Vectors: While the piperidine nitrogen is the most obvious point of diversification, methods to functionalize the carbon skeleton would provide access to novel derivatives.

  • Integration with Advanced Screening Platforms: Combining libraries of these derivatives with high-throughput screening, DNA-encoded library technology (DELT), and affinity selection-mass spectrometry will accelerate the identification of bioactive compounds.[10]

The synthetic protocols, characterization strategies, and computational workflows detailed in this guide provide a robust framework for embarking on the exploration of this exciting chemical space. By embracing the principles of 3D-focused drug design and leveraging the unique properties of the 2-Oxa-6-azaspiro[3.5]nonane scaffold, the scientific community is well-positioned to uncover novel chemical entities that can address unmet medical needs.

References

  • Benchchem. Exploring the Chemical Space of 2-Oxaspiro[3.5]nonane Derivatives: A Technical Guide.
  • MDPI. Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Available at: [Link]

  • Benchchem. Technical Support Center: Characterization of Spiro Compounds.
  • Benchchem. A Technical Guide to Azaspiro[3.5]nonane Derivatives: Synthesis, Pharmacology, and Therapeutic Potential.
  • IUCr Journals. Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. Available at: [Link]

  • Theory Untangles Fascinating Properties of Spiro-Compounds. Available at: [Link]

  • ResearchGate. Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Available at: [Link]

  • French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]

  • ResearchGate. An improved synthesis of 2-oxa-7-azaspiro[2]nonane and analogs as novel reagents in medicinal chemistry | Request PDF. Available at: [Link]

  • Sunway Pharm Ltd. 2-Oxa-6-azaspiro[3.5]nonane - CAS:1046153-20-1. Available at: [Link]

  • CHEMDOR CHEMICALS. 2-Oxa-6-azaspiro[3.5]nonane oxalate. Available at: [Link]

  • Google Patents. Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • PubChem. Oxa spiro derivative, preparation method therefor, and applications thereof in medicines - Patent US-10442793-B2. Available at: [Link]

  • Google Patents. EP3354649B1 - Oxa spiro derivative, preparation method therefor, and applications thereof in medicines.
  • Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d. Available at: [Link]

  • Benchchem. An In-depth Technical Guide to Spiro[3.5]nonan-1-ol: Properties, Synthesis, and Therapeutic Potential.
  • Charles River. Drug Discovery Patents. Available at: [Link]

  • Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • EXPLORATION OF CHEMICAL SPACE BY MACHINE LEARNING. Available at: [Link]

  • ChemRxiv. Systemic Evolutionary Chemical Space Exploration For Drug Discovery. Available at: [Link]

  • SpiroChem. Computational Chemistry. Available at: [Link]

  • arXiv. Efficient and Programmable Exploration of Synthesizable Chemical Space. Available at: [Link]

Sources

Exploratory

2-Oxa-6-azaspiro[3.5]nonane Hemioxalate as a Piperidine Bioisostere: A Technical Guide to "Escaping Flatland"

Executive Summary For decades, medicinal chemistry has heavily relied on flat, saturated heterocycles like piperidine. However, the overrepresentation of these planar structures often leads to suboptimal physicochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, medicinal chemistry has heavily relied on flat, saturated heterocycles like piperidine. However, the overrepresentation of these planar structures often leads to suboptimal physicochemical properties, including poor aqueous solubility and high metabolic liabilities. As drug discovery shifts toward three-dimensional, Fsp³-rich scaffolds, 2-oxa-6-azaspiro[3.5]nonane hemioxalate has emerged as a premier bioisostere. This technical guide explores the mechanistic causality behind replacing piperidine with this specific spirocycle, detailing its impact on basicity, lipophilicity, and metabolic stability, while providing field-validated experimental protocols for its integration into drug development pipelines.

The "Escape from Flatland" Paradigm

The concept of "escaping flatland" emphasizes the correlation between the three-dimensionality of a molecule (measured by the fraction of sp³-hybridized carbons, Fsp³) and its clinical success. Traditional piperidine rings, while synthetically accessible, often suffer from rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes at their α-carbon positions.

By utilizing spirocyclic bioisosteres such as 2-oxa-6-azaspiro[3.5]nonane, researchers can introduce a rigid, three-dimensional architecture that disrupts flatland stacking. This structural shift not only improves metabolic stability but also significantly enhances water solubility, a critical factor for oral bioavailability (1)[1].

G Piperidine Piperidine Scaffold (High CYP Liability, Flat) Bioisostere 2-Oxa-6-azaspiro[3.5]nonane (Fsp3-rich, 3D Geometry) Piperidine->Bioisostere Bioisosteric Replacement ADME Optimized ADME Profile Bioisostere->ADME Drives Solubility Increased Aqueous Solubility ADME->Solubility Metabolism Enhanced Metabolic Stability ADME->Metabolism Lipophilicity Lowered pKa & Optimized LogD ADME->Lipophilicity

Workflow of piperidine bioisosteric replacement leading to ADME optimization.

Physicochemical Rationale: The Causality of the Oxetane Ring

The true power of 2-oxa-6-azaspiro[3.5]nonane lies in the specific electronic and steric perturbations introduced by the spiro-fused oxetane ring. The causality behind its superior performance compared to piperidine can be broken down into three core mechanisms:

  • Modulation of Basicity (pKa): The highly electronegative oxygen atom in the oxetane ring exerts a strong electron-withdrawing inductive effect (-I) across the spiro-center. This pulls electron density away from the basic piperidine nitrogen, lowering its pKa by approximately 1.5 to 2.0 units. A lower pKa increases the fraction of the un-ionized drug at physiological pH (7.4), drastically improving passive membrane permeability.

  • Hydrogen Bonding Vectors: The oxetane oxygen acts as a highly directional hydrogen-bond acceptor. This introduces a new vector for target engagement without the massive lipophilicity penalty typically associated with adding bulky alkyl or aryl groups.

  • Steric Shielding: The spiro-fusion creates a sterically congested environment around the adjacent carbon atoms. This physical bulk hinders the approach of oxidative enzymes, thereby shutting down common metabolic liabilities (2)[2].

Quantitative Data Summary
ParameterPiperidine2-Oxa-6-azaspiro[3.5]nonaneCausality / Pharmacological Impact
Geometry Flat (sp²-like in amides)3D, Fsp³-richDisrupts flatland stacking, increasing aqueous solubility.
pKa (Basic Amine) ~11.2~9.0 - 9.5Oxetane's -I effect lowers basicity, increasing un-ionized fraction at pH 7.4.
Lipophilicity (LogD) BaselineLowered by ~0.5 to 1.0Reduced off-target toxicity and improved partition coefficient.
Metabolic Liability High (CYP450 α-oxidation)LowSpiro-center sterically shields adjacent carbons from oxidative enzymes.

The Hemioxalate Salt Advantage

In synthetic workflows, the choice of salt form is critical. Free base spirocycles of low molecular weight are often volatile, hygroscopic, or prone to rapid oxidation upon exposure to air.

The hemioxalate salt (CAS: 1523618-13-4) (3)[3] provides a highly crystalline, bench-stable solid. With a stoichiometry of two amine molecules to one oxalic acid molecule, it ensures precise equivalent weighing for parallel medicinal chemistry, eliminating the assay variability caused by the hygroscopicity of standard hydrochloride (HCl) salts.

Experimental Methodologies: Self-Validating Protocols

To integrate 2-oxa-6-azaspiro[3.5]nonane into a drug candidate, reductive amination is the most robust late-stage functionalization strategy. The following protocol is engineered as a self-validating system, where each step is designed to prevent competing side reactions.

Protocol: Reductive Amination using 2-Oxa-6-azaspiro[3.5]nonane Hemioxalate

Objective: Coupling the spirocyclic amine to an aldehyde/ketone to yield a tertiary amine drug candidate.

  • Step 1: Salt Dissociation and Free Base Liberation

    • Action: Suspend 2-oxa-6-azaspiro[3.5]nonane hemioxalate (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE). Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv). Stir at room temperature for 15 minutes.

    • Causality: The hemioxalate salt prevents premature amine degradation during storage. DIPEA is a sterically hindered, non-nucleophilic base that effectively deprotonates the hemioxalate without reacting with the electrophilic carbonyl added in the subsequent step.

  • Step 2: Iminium Ion Formation

    • Action: Add the target aldehyde or ketone (0.95 equiv) to the suspension. For sterically hindered ketones, add activated 4Å molecular sieves or Titanium(IV) isopropoxide (Ti(O-iPr)₄) (1.0 equiv). Stir for 2–4 hours.

    • Causality: Pre-forming the iminium intermediate is critical. If the reducing agent is added simultaneously with the carbonyl, the carbonyl will be prematurely reduced to a primary/secondary alcohol, drastically lowering the yield. Molecular sieves drive the equilibrium forward by sequestering the water byproduct.

  • Step 3: Selective Reduction

    • Action: Portion-wise addition of Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv). Stir for 12 hours at room temperature under a nitrogen atmosphere.

    • Causality: NaBH(OAc)₃ is chosen over NaBH₄ because the electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. This ensures selective reduction of the highly electrophilic iminium ion while leaving any unreacted starting carbonyl intact.

  • Step 4: Quench and Isolation

    • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Causality: The basic quench serves a dual purpose: it neutralizes the acetic acid generated from the borohydride reagent and ensures the newly formed tertiary amine product is fully in its un-ionized, organic-soluble free base form for efficient extraction.

G Step1 1. Salt Dissociation (Hemioxalate + DIPEA in DCE) Step2 2. Iminium Formation (Free Amine + Carbonyl + Sieves) Step1->Step2 Liberates Free Base Step3 3. Selective Reduction (NaBH(OAc)3 Addition) Step2->Step3 Prevents Over-reduction Step4 4. Product Isolation (Basic Quench & Extraction) Step3->Step4 Yields Stable Amine

Step-by-step reductive amination workflow using the hemioxalate salt.

Applications in Drug Discovery

The strategic incorporation of 2-oxa-6-azaspiro[3.5]nonane has yielded significant breakthroughs in modern medicinal chemistry. Notable applications include:

  • Immuno-Oncology (Cbl-b Inhibition): Recent developments in small-molecule inhibitors of the E3 ubiquitin ligase Cbl-b have utilized 2-oxa-6-azaspiro[3.5]nonane to replace piperidine rings. This substitution modulates the immune system by enhancing T-cell activation while maintaining the rigorous pharmacokinetic profile required for in vivo efficacy (4)[4].

  • Cardiovascular Therapeutics (sGC Stimulators): In the development of soluble guanylate cyclase (sGC) stimulators for pulmonary hypertension, replacing planar amines with 2-oxa-6-azaspiro[3.5]nonane oxalate derivatives has been shown to optimize the vasodilatory effects and improve the overall lipid profile of the drug candidates (5)[5].

References

  • French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from[Link]

  • 3ASenrise. (2024). Organic Chemistry - 2-Oxa-6-azaspiro[3.5]nonane hemioxalate (CAS 1523618-13-4). Retrieved from [Link]

  • Google Patents. (2024). US11951133B2 - 3-substituted piperidine compounds for Cbl-b inhibition, and use thereof.
  • Google Patents. (2014). WO2014144100A2 - Sgc stimulators.

Sources

Foundational

Spectroscopic Characterization of 2-Oxa-6-azaspiro[3.5]nonane Hemioxalate: A Technical Guide for NMR, IR, and MS Workflows

Executive Summary The integration of spirocyclic scaffolds into modern drug discovery has revolutionized the optimization of pharmacokinetic properties. Specifically, 2-oxa-6-azaspiro[3.5]nonane serves as a conformationa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of spirocyclic scaffolds into modern drug discovery has revolutionized the optimization of pharmacokinetic properties. Specifically, 2-oxa-6-azaspiro[3.5]nonane serves as a conformationally restricted, low-lipophilicity bioisostere for morpholine and piperidine rings[1]. However, the free base of this spirocycle is often volatile and difficult to handle. Formulating it as a hemioxalate salt (CAS 1523618-13-4[2] / 1366396-42-0[3]) yields a stable, crystalline solid with a molecular weight of 344.41 g/mol [3].

This whitepaper provides an authoritative, self-validating framework for the spectroscopic characterization (NMR, IR, MS) of 2-oxa-6-azaspiro[3.5]nonane hemioxalate, detailing the causality behind experimental parameter selection to ensure rigorous structural verification.

Spectroscopic Workflows & Mechanistic Causality

To definitively confirm the structure, regiochemistry, and salt stoichiometry of the spirocycle, a multi-orthogonal analytical approach is required.

Workflow Start 2-Oxa-6-azaspiro[3.5]nonane Hemioxalate Sample NMR NMR Spectroscopy (1H, 13C, 2D) Start->NMR IR FT-IR Spectroscopy (ATR Mode) Start->IR MS Mass Spectrometry (ESI-TOF) Start->MS NMR_Details Confirm 2:1 Stoichiometry & Spiro Conformation NMR->NMR_Details IR_Details Identify Oxetane (C-O-C) & Oxalate (COO-) IR->IR_Details MS_Details Determine Exact Mass [M+H]+ = 128.10 MS->MS_Details Validation Multi-Orthogonal Structural Validation NMR_Details->Validation IR_Details->Validation MS_Details->Validation

Caption: Multi-orthogonal spectroscopic workflow for spirocyclic salt validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Causality: DMSO- d6​ is strictly selected over CDCl 3​ . The hemioxalate salt is insoluble in non-polar media, and DMSO- d6​ prevents the rapid exchange of the protonated amine (NH 2+​ ) protons, allowing direct observation of the salt bridge dynamics[1].

Structural Signatures:

  • Diastereotopic Oxetane Protons: The oxetane methylene protons (C1 and C3) are adjacent to the spiro center (C4). Because the piperidine ring adopts a rigid chair conformation, these protons exist in distinct axial and equatorial environments. Through HSQC and NOE experiments, they are observed as highly diastereotopic AB spin systems between 4.30 and 4.80 ppm[4].

  • Stoichiometric Validation: Because the oxalate counterion lacks non-exchangeable protons, 1 H NMR alone cannot prove the hemioxalate (2:1 base-to-acid) stoichiometry. 13 C NMR integration is mandatory; the oxalate carbonyl carbon (~165 ppm) must integrate to 0.5 equivalents relative to the spirocyclic core carbons.

Fourier Transform Infrared (FT-IR) Spectroscopy

Method Causality: Solid-state Attenuated Total Reflectance (ATR) is prioritized over KBr pelleting. KBr pressing can induce pressure-driven polymorphic shifts or halide-ion exchange (converting the oxalate to a hydrobromide salt), which compromises the spectral integrity.

  • Key Vibrational Modes: The spectrum is dominated by a broad N-H + stretching band (2950–2500 cm −1 ), confirming the protonated state. The highly strained oxetane ring presents a sharp, characteristic asymmetric C-O-C stretch at ~970 cm −1 , while the oxalate counterion is identified by a strong asymmetric carboxylate (COO ) stretch at ~1620 cm −1 .

Mass Spectrometry (MS)

Ionization Causality: Electrospray Ionization (ESI) is utilized as a soft ionization technique to prevent premature fragmentation of the highly strained spiro-[3.5] core[1].

  • Polarity Switching: Positive mode exclusively detects the spirocyclic free base ([M+H] + at m/z 128.10), while negative mode orthogonally confirms the oxalate counterion ([Oxalate-H] at m/z 89.00).

Fragmentation Parent [M+H]+ m/z 128.1 Frag1 [M+H - CH2O]+ m/z 98.1 (Oxetane Cleavage) Parent->Frag1 - 30 Da Frag2 [M+H - C3H6O]+ m/z 70.1 (Ring Contraction) Parent->Frag2 - 58 Da

Caption: Proposed ESI-MS/MS fragmentation pathway for the spirocyclic core.

Quantitative Data Summarization

The following table synthesizes the expected quantitative NMR assignments for the spirocyclic core, serving as a reference standard for structural verification.

Table 1: Representative 1 H and 13 C NMR Assignments (DMSO- d6​ , 400 MHz)

Position 1 H NMR (ppm)Multiplicity 13 C NMR (ppm)Assignment Notes
C1, C3 (Oxetane)4.35 – 4.75m (AB system)80.5Diastereotopic due to rigid spiro-chair conformation[4].
C4 (Spiro Center)--39.8Quaternary carbon; requires extended relaxation delay.
C5 (Piperidine)3.10s (broad)51.2Isolated CH 2​ between the spiro center and nitrogen.
C7 (Piperidine)2.95t43.1Adjacent to the protonated nitrogen (N6).
C8 (Piperidine)1.65m22.4Homoallylic-like position relative to the spiro center.
C9 (Piperidine)1.80t33.6Adjacent to the spiro center.
N-H 2+​ 8.80 – 9.20br s-Broadened by quadrupolar relaxation of 14 N.
Oxalate (COO )--165.2Integrates to 0.5 eq relative to the base (2:1 salt).

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity data reproduction, the following step-by-step methodologies must be strictly adhered to.

Protocol A: Quantitative 1 H/ 13 C NMR Acquisition
  • Sample Preparation: Weigh exactly 15.0 mg of the hemioxalate salt. Causality: This mass provides an optimal signal-to-noise ratio for 13 C detection (~512 scans) without causing concentration-dependent chemical shift drifting.

  • Dissolution: Dissolve in 0.6 mL of anhydrous DMSO- d6​ (100.0 atom % D) containing 0.03% v/v TMS as an internal standard.

  • Acquisition Parameters: For 13 C NMR, utilize a prolonged relaxation delay ( d1​=10 seconds) and inverse-gated decoupling. Causality: A long d1​ suppresses the Nuclear Overhauser Effect (NOE) enhancement, ensuring that the quaternary spiro carbon (C4) and the oxalate carbonyl carbon integrate accurately, validating the 2:1 stoichiometry.

Protocol B: ATR-FTIR Solid-State Analysis
  • Background Calibration: Clean the diamond ATR crystal with LC-MS grade isopropanol and establish a background spectrum (air). Causality: This accounts for ambient CO 2​ and H 2​ O vapor, preventing false-positive peaks in the 2300 cm −1 and 3400 cm −1 regions.

  • Sample Application: Apply 2–3 mg of the solid hemioxalate directly onto the crystal. Apply uniform pressure via the anvil until the software indicates optimal optical contact.

  • Data Collection: Acquire 32 scans at a resolution of 4 cm −1 from 4000 to 600 cm −1 .

Protocol C: ESI-LC/MS Exact Mass Determination
  • Mobile Phase Preparation: Prepare a 1 µg/mL analyte solution in a 50:50 mixture of Acetonitrile:Water containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source to yield the [M+H] + ion, while the aqueous-organic blend ensures stable electrospray droplet desolvation.

  • Data Acquisition: Operate the TOF analyzer in high-resolution mode (>20,000 FWHM) with fast polarity switching (100 ms). Causality: This allows simultaneous detection of the m/z 128.10 base and the m/z 89.00 oxalate counterion in a single chromatographic run.

References

  • "Supporting Information - NMR spectroscopic analysis of 2-oxa-6-azaspiro[3.5]nonane", Wiley-VCH. URL:[Link]

  • "US10807974B2 - Methylamine derivatives as lysyl oxidase inhibitors for the treatment of cancer", Google Patents.

Sources

Exploratory

Strategic Integration of the 2-Oxa-6-azaspiro[3.5]nonane Scaffold in Targeted Therapeutics: A Technical Whitepaper

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Medicinal Chemistry & Molecular Pharmacology Executive Summary & Physicochemical Rationale In modern drug discovery, the transitio...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Medicinal Chemistry & Molecular Pharmacology

Executive Summary & Physicochemical Rationale

In modern drug discovery, the transition from flat, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich scaffolds is a proven strategy to mitigate clinical attrition. The 2-oxa-6-azaspiro[3.5]nonane system—a spirocyclic heterocycle fusing an oxetane ring with a piperidine ring—has emerged as a highly privileged bioisostere for traditional morpholine, piperazine, and piperidine groups[1].

As a Senior Application Scientist, I frequently advocate for this scaffold during lead optimization due to its profound impact on physicochemical properties. The orthogonal arrangement of the spirocycle introduces significant 3D character, which disrupts crystal lattice packing and dramatically enhances aqueous solubility. Furthermore, the oxetane oxygen exerts an electron-withdrawing inductive effect that subtly depresses the pKa​ of the adjacent piperidine nitrogen. This controlled basicity is critical: it maintains target engagement via hydrogen bonding while simultaneously reducing the risk of phospholipidosis and hERG channel blockade—a notorious liability of highly basic amines[2].

Table 1: Comparative Physicochemical Profiling
ParameterPiperidineMorpholine2-Oxa-6-azaspiro[3.5]nonaneCausality in Drug Design
Fsp3​ Fraction 1.01.01.0High Fsp3​ correlates with clinical success and target specificity.
3D Conformation Flat (Chair)Flat (Chair)High (Orthogonal)Disrupts π -stacking; improves solubility and reduces off-target binding.
Basicity ( pKa​ ) ~11.2~8.3~8.8 - 9.2Inductive effect of oxetane lowers pKa​ , reducing hERG liability.
Metabolic Stability ModerateModerateHighSpiro-fusion sterically shields adjacent carbons from CYP450 oxidation.

Validated Therapeutic Targets

Recent patent literature and clinical development pipelines reveal that 2-oxa-6-azaspiro[3.5]nonane derivatives are being aggressively pursued across multiple high-value therapeutic targets.

Kinase Inhibitors (CK2α, RET, PDGFR, CDKs)

The spirocycle is highly effective at occupying the solvent-exposed regions or the ribose-binding pockets of ATP-competitive kinase inhibitors.

  • Casein Kinase 2 alpha (CK2α): Implicated in colorectal cancer and viral infections, CK2α is targeted by spirocyclic inhibitors to reverse aberrant mutation-driven upregulation of Wnt signaling[3]. The spirocycle provides the exact steric bulk needed to lock the inhibitor into the highly conserved ATP-binding pocket.

  • Receptor Tyrosine Kinases (RET, EGFR, VEGFR2, PDGFR): Used in treating medullary thyroid cancer and pulmonary hypertension. Older generation inhibitors (e.g., vandetanib, dasatinib) suffered from severe cardiotoxicity. Substituting flat amines with 2-oxa-6-azaspiro[3.5]nonane mitigates off-target hERG activity while maintaining potent anti-proliferative efficacy[2][4].

  • Cyclin-Dependent Kinases (CDKs): Aza-quinazoline compounds incorporating this spirocycle have demonstrated potent antineoplastic activity by arresting the cell cycle in rapidly dividing tumors[5].

Non-Kinase Targets (LOX/LOXL2, BCL6)
  • Lysyl Oxidase (LOX/LOXL2): These copper-dependent enzymes cross-link the extracellular matrix, driving fibrosis and metastatic niche formation. The basic nitrogen of the spirocycle is hypothesized to coordinate with the active site copper or the lysyl tyrosylquinone cofactor, effectively halting fibrotic progression[6].

  • B-Cell Lymphoma 6 (BCL6): In diffuse large B-cell lymphoma, BCL6 acts as a transcriptional repressor. Spirocyclic derivatives act as rigid linkers that perfectly orient the pharmacophores required to disrupt BCL6 protein-protein interactions[7].

Table 2: Target Landscape Summary
Therapeutic TargetPrimary IndicationMechanism of ActionKey Reference
CK2α Colorectal CancerATP-competitive inhibition; disrupts Wnt signaling.3
RET / EGFR Medullary Thyroid CancerMulti-kinase inhibition with reduced hERG toxicity.2
LOX / LOXL2 Fibrosis, MetastasisInhibits ECM cross-linking via cofactor interaction.6
PDGFR Pulmonary HypertensionRTK inhibition mitigating dasatinib-like cardiotoxicity.4

Visualizations of Strategy and Mechanism

ScaffoldHopping A Lead Molecule (High logD, Poor PK) B Scaffold Hopping (Insert 2-Oxa-6-azaspiro[3.5]nonane) A->B Structural Modification C Physicochemical Shift (↓ Lipophilicity, ↑ sp3 Fraction) B->C Property Enhancement D Target Engagement (Kinase/LOX Binding) C->D In Vitro Validation E Optimized Candidate (Improved Efficacy & Safety) D->E In Vivo Translation

Caption: Workflow demonstrating the medicinal chemistry strategy of integrating spirocyclic scaffolds.

MechanismOfAction L Extracellular Signal (e.g., GDNF, Wnt) R Receptor Tyrosine Kinase (e.g., RET, EGFR) L->R Activation K Intracellular Kinase Domain (ATP-Binding Site) R->K Signal Transduction S Downstream Pathways (MAPK, PI3K/AKT) K->S Phosphorylation I Spirocyclic Inhibitor (2-Oxa-6-azaspiro[3.5]nonane) I->K Competitive Inhibition O Oncogenic Proliferation S->O Gene Transcription

Caption: Mechanistic pathway of competitive kinase inhibition by 2-oxa-6-azaspiro[3.5]nonane derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) to prevent false positives during early drug discovery.

Protocol A: Synthetic Incorporation via Buchwald-Hartwig Amination

Causality: Direct SN​Ar on unactivated heteroaryl halides is often sluggish due to the steric bulk of the spirocycle. Palladium-catalyzed cross-coupling ensures quantitative conversion while preserving the integrity of the oxetane ring[1].

  • Preparation: In an oven-dried Schlenk flask under argon, combine the heteroaryl bromide core (1.0 eq) and tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate (1.2 eq).

  • Catalyst Loading: Add Pd2​(dba)3​ (0.05 eq) and RuPhos (0.10 eq). Validation Check: The use of RuPhos is critical here to accommodate the steric demand of the secondary spirocyclic amine.

  • Base Addition: Add sodium tert-butoxide (1.5 eq) and anhydrous toluene (0.2 M).

  • Reaction: Heat to 90°C for 12 hours. Monitor via LC-MS.

  • Deprotection: Filter through Celite, concentrate, and treat the crude intermediate with 20% TFA in DCM for 2 hours at room temperature to remove the Boc protecting group.

  • Purification: Evaporate to dryness and purify via reverse-phase preparative HPLC (MeCN/H2O with 0.1% Formic Acid) to yield the pure spirocyclic target compound.

Protocol B: Target Validation via TR-FRET Kinase Assay (e.g., RET or CK2α)

Causality: Standard colorimetric or standard fluorescence assays are prone to interference from the native auto-fluorescence of complex heterocyclic drugs. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond delay before reading, allowing short-lived background fluorescence to decay, thus yielding a self-validating, high-fidelity readout.

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Prepare solutions of the recombinant kinase (e.g., RET), ULight-conjugated peptide substrate, and Europium-labeled anti-phospho antibody.

  • Compound Titration: Dispense the 2-oxa-6-azaspiro[3.5]nonane derivative into a 384-well plate using an acoustic dispenser (Echo) to create a 10-point dose-response curve (top concentration 10 µM, 1:3 dilutions). Control: Include Staurosporine as a positive control and 1% DMSO as a negative vehicle control.

  • Enzyme-Substrate Incubation: Add 5 µL of the kinase/substrate mixture to the wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 µL of ATP to initiate the reaction. Crucial Parameter: The ATP concentration must be strictly maintained at the apparent Km​ for the specific kinase. This ensures the assay is highly sensitive to ATP-competitive spirocyclic inhibitors.

  • Termination & Detection: After 60 minutes, stop the reaction by adding 10 µL of EDTA (to chelate Mg2+ ) containing the Europium-labeled antibody. Incubate for 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader. Excite at 320 nm; measure emission at 615 nm (Europium) and 665 nm (ULight). Calculate the IC50 using the 665/615 ratio via a 4-parameter logistic fit.

References

  • Title: Novel Therapeutic Compounds (CK2a Inhibitors)
  • Title: Compounds Useful as RET Inhibitors Source: Cancer Research Technology Limited / WIPO URL
  • Source: Google Patents (US10807974B2)
  • Source: Google Patents (US20240109917A1)
  • Title: Aza-quinazoline Compounds and Methods of Use (CDK Inhibitors)
  • Source: Google Patents (US11161839B2)
  • Title: Tert-butyl 2-oxa-6-azaspiro[3.

Sources

Protocols & Analytical Methods

Method

Application Note: Integration of 2-Oxa-6-azaspiro[3.5]nonane Hemioxalate in Solid-Phase Synthesis

Here is a comprehensive, expert-level application note and protocol for utilizing 2-Oxa-6-azaspiro[3.5]nonane hemioxalate in solid-phase synthesis (SPS). Scientific Rationale & Mechanistic Insights In modern medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, expert-level application note and protocol for utilizing 2-Oxa-6-azaspiro[3.5]nonane hemioxalate in solid-phase synthesis (SPS).

Scientific Rationale & Mechanistic Insights

In modern medicinal chemistry, the transition from flat, sp2 -hybridized aromatic rings to conformationally restricted, sp3 -rich scaffolds is a proven strategy to improve clinical success rates. 2-Oxa-6-azaspiro[3.5]nonane serves as a premier bioisostere for morpholine and piperidine rings[1]. By forcing the oxygen and nitrogen atoms into orthogonal planes, this spirocycle enhances 3D vector projection, reduces lipophilicity, and completely blocks cytochrome P450-mediated oxidation at the carbons adjacent to the morpholine oxygen.

The Causality of the Hemioxalate Salt in SPS

The free base of 2-Oxa-6-azaspiro[3.5]nonane is an oil that is prone to degradation and difficult to handle. Consequently, it is commercially supplied as a hemioxalate salt (CAS 1523618-13-4 or 1366396-42-0), which is highly crystalline, bench-stable, and non-hygroscopic[2].

However, introducing a hemioxalate salt into Solid-Phase Synthesis (SPS) presents a unique mechanistic challenge: Competitive Activation . The hemioxalate stoichiometry dictates that there is 0.5 equivalents of oxalic acid (HOOC-COOH) per 1.0 equivalent of the spirocyclic amine. Because oxalic acid is a dicarboxylic acid, it contains two acidic protons. If a uronium-based coupling reagent (like HATU or COMU) is added to the reaction vessel simultaneously with the hemioxalate salt, the reagent will rapidly activate the oxalic acid. This leads to the formation of oxamide byproducts that cap the spirocyclic amine, drastically reducing the yield of the desired resin-bound amide.

The Solution: To circumvent this, the protocol below mandates a pre-activation and wash sequence . The resin-bound carboxylic acid is first converted to an active ester, excess HATU is washed away, and only then is the pre-neutralized spirocycle introduced.

Physicochemical Profiling

The following table summarizes the quantitative and structural advantages of replacing a standard morpholine ring with 2-Oxa-6-azaspiro[3.5]nonane in a drug scaffold[1].

ParameterMorpholine2-Oxa-6-azaspiro[3.5]nonanePharmacological & Synthetic Impact
Structural Geometry Monocyclic (Planar tendency in amides)Spirocyclic (Orthogonal rings)Enhances 3D vector projection, improving target specificity.
Fraction sp3 ( Fsp3​ ) 0.501.00Higher Fsp3​ correlates with reduced off-target toxicity[1].
Lipophilicity (logP) BaselineReducedImproves aqueous solubility and lowers plasma protein binding.
Metabolic Stability Prone to ring oxidationHighly resistantBlocks oxidative metabolism at the carbons adjacent to oxygen.
SPS Reactivity High (Unhindered)Moderate (Sterically hindered)Requires highly reactive coupling agents (HATU) and extended times.

Experimental Workflow

SPS_Spiro Resin Resin-Bound Carboxylic Acid Activate 1. Pre-Activation (HATU, DIPEA, DMF) Resin->Activate Wash 2. Wash Step (Removes excess HATU) Activate->Wash Prevents oxalate activation Amine 3. Spirocycle Addition (Hemioxalate + DIPEA) Wash->Amine Coupling 4. Amide Bond Formation (RT, 3-12 hours) Amine->Coupling Test 5. Micro-Cleavage & LC-MS (Reaction Monitoring) Coupling->Test Test->Amine Incomplete (Double Couple) Cleavage 6. Global TFA Cleavage Test->Cleavage Product Confirmed

Fig 1: Solid-phase synthesis workflow for coupling 2-Oxa-6-azaspiro[3.5]nonane hemioxalate.

Self-Validating Protocol: Step-by-Step Methodology

This protocol details the coupling of solution-phase 2-Oxa-6-azaspiro[3.5]nonane hemioxalate to a resin-bound carboxylic acid.

Phase 1: Resin Preparation & Pre-Activation
  • Resin Swelling: Transfer the resin-bound carboxylic acid (e.g., Wang or 2-CTC resin) to a solid-phase synthesis vessel. Swell in a 1:1 mixture of Dichloromethane (DCM) and Dimethylformamide (DMF) for 30 minutes. Drain the solvent.

  • Activation Cocktail: Prepare a solution of 3.0 equivalents of HATU and 6.0 equivalents of DIPEA (N,N-Diisopropylethylamine) in minimal anhydrous DMF.

  • Pre-Activation: Add the activation cocktail to the resin. Agitate at room temperature for exactly 15 minutes to form the highly reactive HOAt active ester.

  • Critical Wash Step: Drain the activation cocktail. Wash the resin rapidly with DMF (3 × 1 min).

    • Causality: This step removes all unreacted HATU from the vessel, ensuring it cannot cross-react with the oxalic acid introduced in the next phase.

Phase 2: In Situ Free-Basing & Coupling
  • Hemioxalate Neutralization: In a separate vial, suspend 3.0 equivalents of 2-Oxa-6-azaspiro[3.5]nonane hemioxalate in DMF. Add 4.5 equivalents of DIPEA .

    • Causality: 1.5 equivalents of DIPEA are strictly consumed to neutralize the 0.5 equivalents of dicarboxylic oxalic acid[2]. The remaining 3.0 equivalents maintain the basic environment required to drive the nucleophilic attack of the spirocyclic amine.

  • Coupling: Add the neutralized spirocycle solution to the pre-activated resin.

  • Agitation: Agitate at room temperature for 3 to 12 hours.

    • Causality: The spirocyclic center adjacent to the secondary amine creates significant steric bulk. Extended reaction times are required compared to unhindered primary amines.

Phase 3: Validation & Cleavage
  • Washing: Drain the reaction mixture. Wash the resin thoroughly to remove oxalate salts and unreacted amine: DMF (3 × 2 min), DCM (3 × 2 min), and Methanol (2 × 2 min).

  • Reaction Monitoring (Micro-Cleavage):

    • Causality: Standard colorimetric tests (e.g., Kaiser or Chloranil) are inapplicable here because the starting resin (carboxylic acid) has no amine, and the resulting product (amide) has no free amine.

    • Action: Transfer ~5 mg of the washed resin to a microtube. Treat with 100 µL of a cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H2​O ) for 1 hour. Evaporate the TFA under a stream of nitrogen, dissolve the residue in Acetonitrile/Water, and analyze via LC-MS to confirm the mass of the desired spirocyclic amide.

  • Global Cleavage: Once LC-MS confirms >95% conversion, subject the bulk resin to the global cleavage cocktail for 2 hours, filter, and precipitate the final product in cold diethyl ether.

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews (ACS Publications). 1

  • WO2014144100A2 - sGC stimulators. Google Patents. 2

Sources

Application

Advanced Scaffold Hopping: Incorporation of 2-Oxa-6-azaspiro[3.5]nonane into Kinase Inhibitor Design

Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the morpholine ring has long served as a privileged structural motif, particularly in the design of kinase inhibitors where it functions as a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the morpholine ring has long served as a privileged structural motif, particularly in the design of kinase inhibitors where it functions as a critical hinge-binder and solubilizing group. However, the flat, two-dimensional nature of morpholine frequently leads to promiscuous kinase binding (poor selectivity) and high susceptibility to cytochrome P450-mediated α -oxidation.

To overcome these liabilities, scaffold hopping from flat morpholines to three-dimensional spirocycles—specifically 2-oxa-6-azaspiro[3.5]nonane —has emerged as a transformative strategy. By increasing the fraction of sp3 hybridized carbons ( Fsp3​ ), this spirocyclic building block drastically improves the physicochemical and pharmacokinetic profile of the parent scaffold 1[1].

Crucially, the rigid 3D vectorization of the oxygen and nitrogen atoms allows for profound selectivity gains through steric exploitation. For example, in the PI3K/mTOR pathway, replacing a morpholine with a bridged or spirocyclic analog creates a steric bulk that perfectly occupies the deeper Leu2354 pocket of mTOR, but sterically clashes with the bulkier Phe961 residue in the highly homologous PI3K active site, yielding up to 26,000-fold selectivity2[2]. Similar selectivity and efficacy enhancements have been validated in inhibitors targeting RET kinase3[3] and Casein Kinase 2 alpha (CK2 α )4[4].

Comparative Physicochemical Data
PropertyMorpholine2-Oxa-6-azaspiro[3.5]nonaneImpact on Drug Design
Dimensionality ( Fsp3​ ) 0.0 (Flat 2D binding equivalent)1.0 (Rigid 3D spirocycle)Improved aqueous solubility, reduced off-target intercalation.
Metabolic Stability (HLM CLint​ ) High clearance ( α -carbon oxidation)Low clearance (Steric shielding of α -protons)Prolonged half-life ( t1/2​ ) and reduced dosing frequency.
Kinase Selectivity (e.g., mTOR vs PI3K) Poor (Binds both hinges equally)High (Up to 26,000-fold for mTOR)Reduced clinical toxicity, wider therapeutic window.
pKa (Conjugate Acid) ~8.3~8.8 - 9.1Altered target residence time; stronger salt-bridge formation.

Experimental Workflows & Logical Relationships

G Start Identify Flat Morpholine Kinase Inhibitor Hit Design In Silico Docking (Spirocyclic Replacement) Start->Design Synthesis SNAr / Buchwald-Hartwig Coupling of Spirocycle Design->Synthesis Assay In Vitro Kinase Panel & Microsomal Stability Synthesis->Assay Decision Selectivity & PK Improved? Assay->Decision Decision->Design No Lead Advance to In Vivo Efficacy Decision->Lead Yes

Workflow for integrating spirocyclic morpholine replacements into kinase inhibitor pipelines.

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Off-Target Phe961) RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR (Target Leu2354) AKT->mTOR Spiro Spirocyclic Inhibitor (2-Oxa-6-azaspiro[3.5]nonane) Spiro->PI3K Steric Clash Spiro->mTOR Selective Fit

Selective targeting of mTOR over PI3K via spirocyclic steric interactions in the kinase hinge.

Self-Validating Experimental Protocols

Protocol A: Synthetic Incorporation via Nucleophilic Aromatic Substitution (SNAr)

Causality & Rationale: 2-Oxa-6-azaspiro[3.5]nonane is commercially supplied primarily as a hemioxalate salt to maintain bench stability and prevent atmospheric degradation5[5]. Therefore, an excess of a non-nucleophilic base (DIPEA) is strictly required to fully liberate the free amine in situ before it can attack the electrophilic heteroaryl chloride (e.g., a quinazoline or pyrimidine core). NMP is chosen over DMF due to its higher boiling point, allowing the reaction to reach the necessary activation energy for sterically hindered spirocycles.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, dissolve the heteroaryl chloride core (1.0 mmol, 1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP, 5.0 mL) under a nitrogen atmosphere.

  • Base Liberation: Add N,N-Diisopropylethylamine (DIPEA) (3.5 mmol, 3.5 eq). The excess base neutralizes the hemioxalate counter-ion and acts as the acid scavenger for the SNAr reaction.

  • Amine Addition: Add 2-oxa-6-azaspiro[3.5]nonane hemioxalate (1.2 mmol, 1.2 eq) in one portion.

  • Thermal Activation: Seal the vial and heat the mixture to 100 °C in an oil bath for 6–8 hours.

  • In-Process Control (Self-Validation): At t = 4 hours, extract a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is validated when the starting material mass ( [M+H]+ ) is fully replaced by the product mass ( [M+H]++91 Da, accounting for the displacement of 35Cl by the spirocycle).

  • Workup: Cool the reaction to room temperature and quench with 20 mL of cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • NMP Removal: Wash the combined organic layers vigorously with a 5% aqueous LiCl solution (2 x 20 mL) followed by brine (20 mL) to completely partition the NMP out of the organic phase.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (Gradient: 0-10% Methanol in Dichloromethane).

Protocol B: In Vitro Liver Microsomal Stability Assay

Causality & Rationale: To definitively prove that the spirocyclic replacement confers metabolic resistance compared to the flat morpholine hit, an in vitro intrinsic clearance ( CLint​ ) assay using Human Liver Microsomes (HLMs) is required. This protocol utilizes a self-validating internal control system to ensure the microsomes are enzymatically active.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl2​ .

  • Compound Spiking: Prepare three separate incubation vials:

    • Vial 1: Test Compound (Spirocyclic Inhibitor)

    • Vial 2: Baseline Control (Original Morpholine Inhibitor)

    • Vial 3: Positive Control (Verapamil - known high clearance drug). Spike each compound into their respective vials to achieve a final concentration of 1 µM.

  • Initiation: Pre-incubate the vials at 37 °C for 5 minutes in a shaking water bath. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

  • Time-Course Sampling: At precisely t = 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots from each vial.

  • Quenching: Immediately dispense the aliquots into 150 µL of ice-cold Acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). This instantly denatures the CYP450 enzymes, halting metabolism.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4 °C to pellet the precipitated proteins. Transfer the supernatant to LC vials and analyze via LC-MS/MS (MRM mode).

  • Data Validation: The assay is considered valid only if the Verapamil control demonstrates a rapid degradation profile ( t1/2​<15 mins). Calculate the CLint​ from the log-linear decline of the compound-to-internal standard peak area ratio. A successful scaffold hop will show a statistically significant reduction in CLint​ for the spirocyclic compound versus the morpholine baseline.

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities | Chemical Reviews - ACS Publications Source: ACS Publications URL
  • Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR)
  • WO 2022/185041 A1 - David Spring's group Source: Cambridge University / WIPO URL
  • US11680068B2 - Compounds useful as RET inhibitors - Google Patents Source: Google Patents URL
  • 2-OXA-6-AZASPIRO[3.

Sources

Method

Application Note: Synthesis and Crystallization Protocol for 2-Oxa-6-azaspiro[3.5]nonane Hemioxalate Salt

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale Spirocyclic oxetanes have revolutionized mod...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Spirocyclic oxetanes have revolutionized modern drug discovery by serving as metabolically stable, highly soluble bioisosteres for traditional morpholine and piperidine rings[1]. The incorporation of the 2-oxa-6-azaspiro[3.5]nonane scaffold into pharmaceutical candidates enhances target basicity, reduces lipophilicity (logD), and significantly improves aqueous solubility, leading to superior pharmacokinetic profiles[2].

However, the free base of 2-oxa-6-azaspiro[3.5]nonane is a low-molecular-weight, volatile oil that is prone to atmospheric degradation and difficult to handle during high-throughput library synthesis. To resolve this, the compound is universally isolated as a stable, crystalline salt. The hemioxalate salt (CAS 1523618-13-4) is the preferred solid-state form[3]. The precise 2:1 (amine:oxalate) stoichiometry yields a non-hygroscopic, highly crystalline lattice that facilitates accurate stoichiometric dosing and long-term benchtop stability.

Retrosynthetic Strategy & Pathway

The preparation of 2-oxa-6-azaspiro[3.5]nonane relies on the construction of the highly strained oxetane ring via an intramolecular Williamson ether-type synthesis (spiroannulation)[4].

  • Protecting Group Causality: The piperidine nitrogen must be protected with a Carboxybenzyl (Cbz) group. Cbz is resilient against the strong bases (LDA, n -BuLi) and hydrides (LiAlH 4​ ) used in the early steps. Crucially, it can be cleanly cleaved via palladium-catalyzed hydrogenolysis under neutral conditions, avoiding the strong acids that would inadvertently ring-open the strained oxetane[2].

  • Spiroannulation Causality: The critical step involves the selective monotosylation of a 1,3-diol precursor, followed by base-mediated intramolecular S N​ 2 displacement. The entropic advantage of the gem-disubstituted carbon (Thorpe-Ingold effect) overcomes the severe enthalpic penalty of forming a 4-membered ring[1].

G A 1-Cbz-piperidine-3-carboxylate (Starting Material) B 1-Cbz-piperidine-3,3-dicarboxylate (Diester Intermediate) A->B 1. LDA, THF, -78 °C 2. Ethyl Chloroformate C 1-Cbz-3,3-bis(hydroxymethyl)piperidine (1,3-Diol Intermediate) B->C LiAlH4, THF 0 °C to RT D Monotosylate Intermediate (Electrophilic Activation) C->D n-BuLi (1 eq), TsCl THF, -78 °C E 6-Cbz-2-oxa-6-azaspiro[3.5]nonane (Protected Spirocycle) D->E KOtBu, THF Reflux (Spiroannulation) F 2-Oxa-6-azaspiro[3.5]nonane (Free Base) E->F H2 (1 atm), Pd/C MeOH, RT G 2-Oxa-6-azaspiro[3.5]nonane Hemioxalate (Target Salt) F->G Oxalic Acid (0.5 eq) EtOAc/EtOH, Crystallization

Synthetic workflow for 2-oxa-6-azaspiro[3.5]nonane hemioxalate salt preparation.

Materials and Functional Reagents

Table 1: Reagent Equivalents and Mechanistic Roles
StepReagentEq.Mechanistic Role / Causality
1 Lithium diisopropylamide (LDA)1.1Non-nucleophilic strong base; generates the C3 enolate without attacking the ester carbonyl.
1 Ethyl chloroformate1.2Electrophile for ethoxycarbonylation to form the 3,3-diester.
2 Lithium aluminum hydride (LiAlH 4​ )2.5Powerful hydride source; fully reduces both ester moieties to primary alcohols.
3 n -Butyllithium ( n -BuLi)1.0Precisely titrated to deprotonate only one hydroxyl group, ensuring selective monotosylation.
3 p -Toluenesulfonyl chloride (TsCl)1.05Converts one hydroxyl into a superior leaving group (tosylate) for the subsequent S N​ 2 reaction.
3 Potassium tert-butoxide (KOtBu)1.5Bulky base used to deprotonate the remaining alcohol and drive the spiroannulation via heating.
4 Palladium on Carbon (Pd/C, 10%)0.1Catalyst for the hydrogenolysis of the Cbz protecting group under neutral conditions.
5 Oxalic Acid (Anhydrous)0.5Provides exactly one dicarboxylic acid molecule per two amine molecules to form the hemioxalate.

Step-by-Step Experimental Methodologies

Step 4.1: Ethoxycarbonylation (Preparation of the 3,3-Diester)
  • Enolate Formation: Dissolve 1-Cbz-piperidine-3-carboxylic acid ethyl ester (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Dropwise add LDA (1.1 eq, 2.0 M in THF) over 30 minutes. Stir at -78 °C for 1 hour to ensure complete enolate formation.

  • Electrophilic Trapping: Add ethyl chloroformate (1.2 eq) dropwise. Maintain at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Workup: Quench with saturated aqueous NH 4​ Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. Purify via flash chromatography to yield the 3,3-diester.

Step 4.2: Reduction to 1-Cbz-3,3-bis(hydroxymethyl)piperidine
  • Reduction: Suspend LiAlH 4​ (2.5 eq) in anhydrous THF at 0 °C. Slowly add a solution of the 3,3-diester (1.0 eq) in THF dropwise to control the exothermic evolution of hydrogen gas.

  • Stir the mixture at room temperature for 4 hours.

  • Fieser Quench (Critical for Yield): Cool to 0 °C. For every x grams of LiAlH 4​ used, strictly add x mL of H 2​ O, followed by x mL of 15% aqueous NaOH, and finally 3x mL of H 2​ O.

    • Scientist's Note: This specific quenching sequence transforms the gelatinous aluminum salts into a granular white precipitate, preventing emulsion formation and trapping of the highly polar diol product.

  • Filter the suspension through a pad of Celite, washing thoroughly with hot EtOAc. Concentrate the filtrate to afford the 1,3-diol as a viscous oil[2].

Step 4.3: Monotosylation and Spiroannulation
  • Selective Activation: Dissolve the 1,3-diol (1.0 eq) in anhydrous THF at -78 °C. Slowly add n -BuLi (1.0 eq, 2.5 M in hexanes). Stir for 30 minutes to form the monoalkoxide.

  • Add a solution of TsCl (1.05 eq) in THF. Stir at -78 °C for 2 hours, then warm to 0 °C.

  • Cyclization: To the same reaction pot, add KOtBu (1.5 eq) in one portion. Attach a reflux condenser and heat the mixture to 70 °C for 12 hours.

    • Scientist's Note: The elevated temperature is required to overcome the activation energy barrier associated with the ring strain of the forming oxetane[1].

  • Cool to room temperature, quench with water, and extract with dichloromethane (DCM). Purify via silica gel chromatography to isolate 6-Cbz-2-oxa-6-azaspiro[3.5]nonane.

Step 4.4: Cbz-Deprotection (Hydrogenolysis)
  • Dissolve the protected spirocycle in MS-grade Methanol (0.1 M).

  • Carefully add 10% Pd/C (10% w/w). Purge the reaction vessel with vacuum/Argon cycles (3x), followed by vacuum/H 2​ cycles (3x).

  • Stir vigorously under a balloon of H 2​ gas (1 atm) at room temperature for 6 hours.

  • Filter the mixture through Celite to remove the palladium catalyst. Concentrate the filtrate carefully in vacuo (water bath < 30 °C) to afford the 2-oxa-6-azaspiro[3.5]nonane free base as a volatile, pale-yellow oil.

Step 4.5: Hemioxalate Salt Formation and Crystallization
  • Salt Formation: Dissolve the crude free base (1.0 eq) in a minimum volume of absolute ethanol.

  • In a separate vial, dissolve anhydrous oxalic acid (exactly 0.5 eq ) in absolute ethanol.

    • Scientist's Note: Using exactly 0.5 equivalents is the self-validating mechanism of this protocol. It forces the crystallization of the hemioxalate ( 2:1 ratio) and leaves any trace mono-protonated impurities in the mother liquor.

  • Add the oxalic acid solution dropwise to the free base solution at room temperature. A white precipitate will begin to form immediately.

  • Crystallization: Add Ethyl Acetate (EtOAc) dropwise as an antisolvent until the solution becomes slightly cloudy. Heat gently to redissolve, then allow the mixture to cool slowly to 4 °C overnight.

  • Filter the resulting white crystals, wash with cold EtOAc, and dry under high vacuum to afford the pure 2-oxa-6-azaspiro[3.5]nonane hemioxalate salt[3].

Analytical Characterization & Data Presentation

Validation of the final hemioxalate salt should be confirmed against the following physicochemical specifications:

Table 2: Specifications for 2-Oxa-6-azaspiro[3.5]nonane Hemioxalate
ParameterExpected Specification
CAS Number 1523618-13-4
Molecular Formula (C$7 H {13} NO) _2 •C _2 H _2 O _4$
Molecular Weight 344.41 g/mol
Appearance Free-flowing white to off-white crystalline powder
Stoichiometry 2:1 (Amine : Oxalate)
Mass Spectrometry (ESI+) m/z 128.1 [M+H] + (Corresponds to the free base)
1 H NMR (D 2​ O, 400 MHz) Oxetane protons typically present as distinct doublets/multiplets between δ 4.30 - 4.80 ppm, integrating for 4H per spirocycle unit.
Purity (HPLC) 97.0%

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Chemical Reviews - ACS Publications[Link]

  • Spirocyclic Oxetanes: Synthesis and Properties Angewandte Chemie International Edition (Wiley-VCH)[Link]

Sources

Application

Strategic Incorporation of 2-Oxa-6-azaspiro[3.5]nonane in GPCR Ligand Design: Application Notes and Synthetic Protocols

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols Introduction to Spirocyclic Bioisosteres in GPCR Drug Discovery The design...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols

Introduction to Spirocyclic Bioisosteres in GPCR Drug Discovery

The design of G-protein-coupled receptor (GPCR) ligands frequently necessitates the incorporation of basic aliphatic amines to form critical salt-bridge interactions with conserved aspartate or glutamate residues within the receptor's orthosteric binding pocket. Historically, morpholine and piperidine rings have been the go-to structural motifs. However, these traditional heterocycles often introduce liabilities: piperidine is highly lipophilic and strongly basic (leading to hERG toxicity and phospholipidosis), while morpholine, though less basic, is highly susceptible to oxidative metabolism by cytochrome P450 enzymes.

As a Senior Application Scientist, I advocate for the strategic bioisosteric replacement of these rings with 2-oxa-6-azaspiro[3.5]nonane . Pioneered by Carreira, Müller, and co-workers, spirocyclic oxetanes act as profound "wormholes through chemical space" [1]. The spiro-fusion of an oxetane ring to a piperidine core fundamentally alters the molecule's physicochemical profile. The oxetane oxygen provides a strong hydrogen-bond acceptor, while the spirocyclic architecture restricts conformational flexibility, effectively locking the ligand into a bioactive geometry optimized for GPCR engagement.

Rationale & Physicochemical Profiling

The decision to utilize 2-oxa-6-azaspiro[3.5]nonane over monocyclic amines is rooted in its superior physicochemical metrics. The inherent ring strain and the strong dipole moment of the oxetane exert an electron-withdrawing inductive effect on the adjacent piperidine nitrogen. This precisely tunes the basicity (pKa) of the amine, mitigating off-target toxicity while preserving the necessary protonation state at physiological pH for GPCR binding [2].

Furthermore, the geminal substitution at the spiro-carbon blocks the primary sites of metabolic oxidation (α-oxidation), significantly extending the ligand's half-life.

Table 1: Comparative Physicochemical Profiling

Data represents generalized trends for the isolated secondary amines.

PropertyMorpholinePiperidine2-Oxa-6-azaspiro[3.5]nonaneCausality / Impact on GPCR Ligands
pKa (Conjugate Acid) 8.3611.22~9.50Lowers basicity vs. piperidine, reducing hERG liability and tissue accumulation.
Calculated logP -0.860.840.15Balances lipophilicity, improving aqueous solubility and membrane permeability.
TPSA (Ų) 21.312.021.3Maintains polarity necessary for preventing excessive CNS penetration if undesired.
Metabolic Stability LowLowHighSpiro-carbon blocks α-oxidation; oxetane resists CYP450 degradation.
Conformational Space FlexibleFlexibleRigid / RestrictedReduces entropic penalty upon binding to the GPCR pocket.

Mechanistic Workflow for Ligand Optimization

The integration of 2-oxa-6-azaspiro[3.5]nonane into a drug discovery pipeline follows a systematic, self-validating workflow. By replacing metabolically labile morpholine hits with the spirocyclic oxetane, we predictably enhance the pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Workflow Hit Initial GPCR Hit (Morpholine Core) Problem High logD & Rapid Metabolic Clearance Hit->Problem Design Bioisosteric Replacement: 2-Oxa-6-azaspiro[3.5]nonane Problem->Design Synthesis S_NAr / Buchwald-Hartwig Coupling Design->Synthesis Assay GPCR Binding & Functional Assay Synthesis->Assay Lead Optimized Lead (Improved PK/PD) Assay->Lead

Caption: Workflow for optimizing GPCR ligands via spirocyclic bioisosteric replacement.

Synthetic Protocols

The following protocols detail the incorporation of 2-oxa-6-azaspiro[3.5]nonane into a generic heteroaryl GPCR-targeting scaffold (e.g., a quinazoline or pyrimidine core). These methods are designed to be self-validating systems, ensuring high fidelity and reproducibility.

Protocol A: Nucleophilic Aromatic Substitution ( SN​Ar ) of a Heteroaryl Chloride

Objective: To covalently link 2-oxa-6-azaspiro[3.5]nonane to an electron-deficient heteroaryl chloride.

Materials:

  • Heteroaryl chloride scaffold (1.0 eq, e.g., 4-chloroquinazoline derivative)

  • 2-Oxa-6-azaspiro[3.5]nonane hemioxalate or hydrochloride salt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the heteroaryl chloride (1.0 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 eq) to the solution. Causality: The excess organic base serves a dual purpose: it neutralizes the oxalate/hydrochloride salt of the spirocycle to liberate the free nucleophilic amine, and it scavenges the HCl generated during the SN​Ar reaction, preventing product degradation.

  • Amine Addition: Add the 2-oxa-6-azaspiro[3.5]nonane salt (1.2 eq) in one portion.

  • Heating: Heat the reaction mixture to 80 °C.

  • Self-Validation (Monitoring): Monitor the reaction via LC-MS after 2 hours. The protocol is self-validating when the UV trace shows the complete disappearance of the starting material and the mass spectrum exhibits the exact [M+H]+ corresponding to the spirocycle-adduct.

  • Workup: Cool the mixture to room temperature and quench with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3x). Causality: The basic aqueous wash removes residual DMF and unreacted spirocyclic amine, driving the highly lipophilic product into the organic layer.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (typically using a CH2​Cl2​ /MeOH gradient).

Protocol B: Reductive Amination for Flexible Linker Attachment

Objective: To attach the spirocycle to an aldehyde-bearing GPCR scaffold, creating a flexible methylene linker.

Materials:

  • Aldehyde-bearing scaffold (1.0 eq)

  • 2-Oxa-6-azaspiro[3.5]nonane salt (1.5 eq)

  • Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (2.0 eq)

  • Acetic acid (AcOH) (cat., 0.1 eq)

  • 1,2-Dichloroethane (DCE) (0.1 M)

Step-by-Step Methodology:

  • Imine Formation: Combine the aldehyde (1.0 eq) and the spirocyclic amine (1.5 eq) in DCE. Add a catalytic amount of AcOH. Causality: The mild acid catalyzes the formation of the intermediate iminium ion without protonating the amine to the point of unreactivity. Stir for 1 hour at room temperature.

  • Reduction: Portion-wise, add NaBH(OAc)3​ (2.0 eq). Causality: NaBH(OAc)3​ is chosen over NaBH4​ because it is a milder reducing agent that selectively reduces the iminium ion without reducing the unreacted aldehyde.

  • Self-Validation: TLC (Ninhydrin stain) should reveal the consumption of the primary/secondary amine and the appearance of a new, UV-active tertiary amine spot.

  • Quench and Workup: Quench the reaction carefully with 1M NaOH to break down boron complexes and free-base the product. Extract with CH2​Cl2​ , dry, and concentrate.

GPCR Signaling Pathway & Ligand Interaction

Once synthesized, the 2-oxa-6-azaspiro[3.5]nonane-bearing ligand binds to its target GPCR. The spirocyclic motif often projects into the solvent-exposed region or interacts with specific transmembrane helices, stabilizing the receptor's active conformation and initiating the G-protein cascade [3].

GPCR_Signaling Ligand Spirocyclic Ligand GPCR Target GPCR (Active State) Ligand->GPCR Binds GProtein G-Protein Complex Gαs / Gβγ GPCR->GProtein Activates Effector Adenylate Cyclase GProtein->Effector Stimulates SecondMsgr cAMP Accumulation Effector->SecondMsgr Catalyzes

Caption: Downstream signaling cascade triggered by the spirocyclic GPCR ligand.

Conclusion

The transition from monocyclic amines to 2-oxa-6-azaspiro[3.5]nonane represents a paradigm shift in modern medicinal chemistry. By leveraging the unique spatial and electronic properties of this spirocyclic oxetane, drug developers can systematically rescue GPCR ligands suffering from poor metabolic stability or high lipophilicity. The protocols provided herein offer a robust, self-validating framework for the synthetic incorporation of this critical bioisostere, ensuring high yields and streamlined downstream biological evaluation.

References

  • Wuitschik, G., Rogers-Evans, M., Buckl, A., Bernasconi, M., Märki, M., Godel, T., Fischer, H., Wagner, B., Parrilla, I., Schuler, F., Schneider, J., Alker, A., Schweizer, W. B., Müller, K., & Carreira, E. M. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition.[Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.[Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.[Link]

Method

Application Note: A Robust Framework for Assessing the Metabolic Stability of 2-Oxa-6-azaspiro[3.5]nonane Containing Compounds

Introduction: The Critical Role of Metabolic Stability in Drug Discovery The journey of a drug candidate from initial discovery to a marketed therapeutic is fraught with challenges, a significant portion of which are rel...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

The journey of a drug candidate from initial discovery to a marketed therapeutic is fraught with challenges, a significant portion of which are related to its pharmacokinetic profile.[1][2] Metabolic stability, a measure of a compound's resistance to biotransformation by the body's metabolic enzymes, is a cornerstone of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties that dictate a drug's success.[1][3] Compounds with poor metabolic stability are rapidly cleared from the body, often leading to insufficient therapeutic exposure and the need for frequent, high doses.[1] Conversely, excessively stable compounds may accumulate, increasing the risk of adverse effects.[4] Therefore, a thorough understanding and early assessment of metabolic stability are paramount to identify and optimize drug candidates with favorable pharmacokinetic characteristics.[5][6]

The 2-Oxa-6-azaspiro[3.5]nonane scaffold has emerged as a promising motif in medicinal chemistry. Its inherent three-dimensionality and the inclusion of an oxetane ring can confer advantageous physicochemical properties, such as improved aqueous solubility and metabolic stability, compared to more traditional, "flat" aromatic systems.[7][8][9] However, the unique structural and electronic features of this spirocycle also present distinct metabolic possibilities that warrant careful investigation. This application note provides a detailed, field-proven framework for assessing the in vitro metabolic stability of compounds containing the 2-Oxa-6-azaspiro[3.5]nonane core, with a focus on generating reliable and translatable data for drug development programs.

The 2-Oxa-6-azaspiro[3.5]nonane Scaffold: A Structural Perspective on Metabolism

The 2-Oxa-6-azaspiro[3.5]nonane moiety, characterized by a shared quaternary carbon between an oxetane and a piperidine ring, offers a unique topographical and electronic landscape for interaction with drug-metabolizing enzymes. The spirocyclic nature imparts a rigid, three-dimensional conformation that can influence receptor binding and, critically, the accessibility of potential metabolic sites.[10][11][12][13]

Key considerations for the metabolism of this scaffold include:

  • Steric Hindrance: The quaternary spirocenter can sterically shield adjacent carbons from enzymatic attack, potentially enhancing the metabolic stability of the core structure.

  • Piperidine Ring Metabolism: The piperidine nitrogen and adjacent carbons are common sites for oxidation by Cytochrome P450 (CYP) enzymes, leading to N-dealkylation, N-oxidation, or hydroxylation.[2] The specific substitution pattern on the nitrogen will heavily influence its metabolic fate.

  • Oxetane Ring Stability: The oxetane ring is generally considered to be more metabolically stable than other small, strained rings. However, enzymatic opening of the oxetane cannot be entirely ruled out and should be considered as a potential, albeit likely minor, metabolic pathway.

  • Influence of Substituents: The nature and position of substituents on the 2-Oxa-6-azaspiro[3.5]nonane core will be the primary determinants of its overall metabolic stability. Aromatic substituents, for example, are prone to hydroxylation, while other functional groups may be susceptible to hydrolysis, reduction, or conjugation reactions.

Given these considerations, a multi-pronged approach to assessing metabolic stability is essential. This application note will detail two primary in vitro assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay .

Experimental Protocols: A Step-by-Step Guide

Liver Microsomal Stability Assay

This assay is a high-throughput method primarily used to assess Phase I metabolic stability, driven by enzymes like the Cytochrome P450s located in the endoplasmic reticulum of liver cells.[6][14][15] It provides a rapid and cost-effective way to rank-order compounds based on their intrinsic clearance.[15]

  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of the 2-Oxa-6-azaspiro[3.5]nonane containing compound in DMSO.

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).[16]

    • NADPH Regenerating System (NRS): Prepare a solution containing an NADPH-generating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) in phosphate buffer. This is crucial to sustain the activity of NADPH-dependent CYP enzymes.[17][18]

    • Liver Microsomes: Thaw pooled human liver microsomes (or microsomes from other species of interest) on ice immediately before use.[18] Dilute to a working concentration of 1 mg/mL in phosphate buffer.

    • Quenching Solution: Prepare ice-cold acetonitrile containing a suitable internal standard (a structurally similar compound not expected to be found in the samples).

  • Incubation:

    • In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound (final concentration typically 1 µM).[8]

    • Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.[18]

    • Initiate the metabolic reaction by adding the pre-warmed NRS to each well.[8]

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an aliquot of the incubation mixture to a well containing the ice-cold quenching solution.[8][15]

  • Sample Processing and Analysis:

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the microsomal proteins.[17]

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[15][19][20][21]

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percent remaining versus time.

  • Determine the elimination rate constant (k) from the negative slope of the linear regression line.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:

    • t½ = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Table 1: Example Reagent Concentrations for Liver Microsomal Stability Assay

ReagentStock ConcentrationFinal Concentration in Incubation
Test Compound10 mM in DMSO1 µM
Liver Microsomes20 mg/mL0.5 mg/mL
Phosphate Buffer100 mM, pH 7.4100 mM
NADPH-1 mM
Internal Standard1 mg/mL in Acetonitrile100 ng/mL (in quenching solution)
Hepatocyte Stability Assay

This assay utilizes intact liver cells, providing a more comprehensive assessment of metabolic stability that includes both Phase I and Phase II metabolic pathways, as well as cellular uptake and transport processes.[14][22][23]

  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution in DMSO.

    • Hepatocyte Culture Medium: Use a specialized medium (e.g., Williams' Medium E) supplemented as recommended by the supplier.[24]

    • Cryopreserved Hepatocytes: Thaw cryopreserved hepatocytes (human or other species) according to the supplier's protocol and determine cell viability (should be >80%).[24][25] Dilute the hepatocytes to a final concentration of 0.5 x 10^6 viable cells/mL in the culture medium.[25]

    • Quenching Solution: Ice-cold acetonitrile with an internal standard.

  • Incubation:

    • In a non-coated 24- or 48-well plate, add the hepatocyte suspension.

    • Add the test compound to the wells (final concentration typically 1 µM).[22]

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

    • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the cell suspension and add it to the quenching solution.[24]

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet cell debris and precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the parent compound.[23]

  • The data analysis is similar to the microsomal stability assay, with the intrinsic clearance expressed in terms of cell number:

    • CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of cells in 10^6)

Table 2: Example Incubation Parameters for Hepatocyte Stability Assay

ParameterCondition
Cell TypeCryopreserved Human Hepatocytes
Cell Density0.5 x 10^6 viable cells/mL
Test Compound Concentration1 µM
Incubation Volume0.5 mL
Incubation Temperature37°C, 5% CO2
Time Points0, 15, 30, 60, 120, 240 min

Visualization of Experimental Workflow

Diagram 1: Liver Microsomal Stability Assay Workflow

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_reagents Prepare Reagents: - Test Compound (10 mM) - Microsomes (1 mg/mL) - NRS - Buffer (pH 7.4) mix Combine Microsomes, Buffer, & Test Compound prep_reagents->mix prep_quench Prepare Quenching Solution: Acetonitrile + Internal Standard quench Terminate Reaction in Quenching Solution prep_quench->quench pre_incubate Pre-incubate (10 min) mix->pre_incubate start_reaction Initiate with NRS pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) start_reaction->time_points time_points->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: Workflow for the in vitro liver microsomal stability assay.

Diagram 2: Data Analysis and Interpretation Flow

G raw_data LC-MS/MS Raw Data (Peak Area Ratios) calc_percent Calculate % Remaining vs. Time 0 raw_data->calc_percent plot_data Plot ln(% Remaining) vs. Time calc_percent->plot_data linear_regression Perform Linear Regression plot_data->linear_regression calc_k Determine Slope (k) linear_regression->calc_k calc_thalf Calculate Half-Life (t½) t½ = 0.693 / k calc_k->calc_thalf calc_clint Calculate Intrinsic Clearance (CLint) calc_thalf->calc_clint categorize Categorize Stability (Low, Medium, High Clearance) calc_clint->categorize

Caption: Data analysis pipeline for metabolic stability assays.

Trustworthiness and Self-Validation

To ensure the integrity and reliability of the generated data, a robust system of controls and validation is essential.[26][27][28][29][30]

  • Positive Controls: Include well-characterized compounds with known metabolic fates (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin) in each assay plate. This verifies the metabolic competency of the microsomal or hepatocyte batch.

  • Negative Controls:

    • Incubations without the NADPH regenerating system (for microsomes) will control for non-CYP mediated degradation.

    • Incubations without microsomes or hepatocytes will assess the chemical stability of the compound in the assay buffer.

  • Internal Standard: The use of a stable, non-metabolized internal standard in the quenching solution corrects for variations in sample processing and LC-MS/MS instrument response.

  • Method Validation: The LC-MS/MS method used for quantification must be validated for linearity, accuracy, precision, and selectivity in the relevant biological matrix.[29]

Conclusion and Future Directions

The described framework provides a comprehensive and reliable approach for assessing the metabolic stability of novel compounds containing the 2-Oxa-6-azaspiro[3.5]nonane scaffold. By employing both liver microsome and hepatocyte assays, researchers can gain a thorough understanding of a compound's susceptibility to both Phase I and Phase II metabolism. This early-stage characterization is crucial for guiding structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies, ultimately enabling the selection and optimization of drug candidates with improved pharmacokinetic profiles.[2]

For compounds identified as metabolically labile, subsequent metabolite identification studies are recommended. These studies, also typically performed using LC-MS/MS, can pinpoint the exact site of metabolic modification, providing invaluable information for medicinal chemists to strategically modify the molecule and block metabolic "hotspots," thereby enhancing stability.[4] This iterative cycle of design, synthesis, and metabolic assessment is a cornerstone of modern drug discovery.

References

  • Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design?
  • AxisPharm. Microsomal Stability Assay Protocol.
  • alwsci. (2024, September 27).
  • Longdom.org. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma.
  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innov
  • ResearchGate. Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges | Request PDF.
  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22).
  • Merck Millipore. Metabolic Stability Assays.
  • Evotec. Hepatocyte Stability | Cyprotex ADME-Tox Solutions.
  • Technology Networks. (2020, April 9).
  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs.
  • Domainex. Microsomal Clearance/Stability Assay.
  • Mercell. metabolic stability in liver microsomes.
  • Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • protocols.io. (2025, August 3).
  • NIH. LC-MS-BASED METABOLOMICS IN DRUG METABOLISM - PMC.
  • BioPharma Services. (2022, June 6).
  • Thermo Fisher Scientific - UK.
  • Creative Bioarray. (2025, July 28).
  • Benchchem. Exploring the Chemical Space of 2-Oxaspiro[3.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Benchchem. A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery.
  • Metabolic stability and biological activity of spiro[3.3]heptane analogues of Sonidegib.
  • Celegence. (2024, June 28).
  • ACS Publications. (2014, July 8). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities | Chemical Reviews.
  • PMC.
  • ThermoFisher. Bioanalytical Method Validation: Aiming for Enhanved Reproducibility.
  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery | CRO Services.
  • BioIVT. Metabolic Stability Assay Services.
  • PlumX. Spiraling Forward: Spirocyclic Compounds as Innovative Tools in Drug Discovery for Medicinal Chemists.
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • ResearchGate. Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF.
  • French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • Frontiers. (2023, March 23).
  • ResearchGate. (2025, August 30).
  • PubMed. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery.
  • BLDpharm. (2021, December 1). BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.

Sources

Application

"analytical techniques for purity assessment of 2-Oxa-6-azaspiro[3.5]nonane hemioxalate"

An Application Note on the Comprehensive Purity Assessment of 2-Oxa-6-azaspiro[3.5]nonane Hemioxalate Abstract The 2-Oxa-6-azaspiro[3.5]nonane scaffold is a key structural motif in modern medicinal chemistry, valued for...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Comprehensive Purity Assessment of 2-Oxa-6-azaspiro[3.5]nonane Hemioxalate

Abstract

The 2-Oxa-6-azaspiro[3.5]nonane scaffold is a key structural motif in modern medicinal chemistry, valued for the unique three-dimensional architecture it imparts to novel therapeutic agents.[1][2] Its development as a drug substance, often in a salt form such as hemioxalate to improve physicochemical properties, necessitates a robust and comprehensive analytical strategy to ensure its purity, stability, and safety. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the essential analytical techniques for the thorough purity assessment of 2-Oxa-6-azaspiro[3.5]nonane hemioxalate. We delve into the causality behind experimental choices and present detailed, field-proven protocols for structural confirmation, chromatographic purity, solid-state characterization, and impurity profiling.

Introduction: The Imperative for Rigorous Purity Analysis

Spirocyclic systems, particularly those incorporating heteroatoms like the 2-Oxa-6-azaspiro[3.5]nonane core, are of increasing interest due to their rigid, three-dimensional structures which allow for precise vectoral exits into protein binding pockets, potentially enhancing potency and selectivity.[1] The oxetane ring, a four-membered cyclic ether, can act as a bioisosteric replacement for other functional groups, favorably modulating properties like aqueous solubility and metabolic stability.

The formation of a hemioxalate salt is a common strategy to improve the handling, stability, and bioavailability of an active pharmaceutical ingredient (API). However, this introduces additional analytical challenges, including confirming the correct salt stoichiometry and understanding its solid-state properties. For regulatory approval and patient safety, it is paramount to develop a comprehensive analytical control strategy that can unambiguously identify the substance, quantify its purity, and detect and control all potential impurities, including process-related impurities, residual solvents, and potential degradants.

This guide outlines a multi-faceted analytical approach, integrating spectroscopic, chromatographic, and thermal analysis techniques to build a complete purity profile of 2-Oxa-6-azaspiro[3.5]nonane hemioxalate.

Structural Elucidation and Confirmation of Identity

Before assessing purity, it is crucial to unequivocally confirm the chemical structure of the target molecule and its salt form. A combination of spectroscopic techniques is employed for this purpose.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful technique for de novo structure elucidation.[4] It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule, allowing for unambiguous confirmation of the 2-Oxa-6-azaspiro[3.5]nonane framework.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the 2-Oxa-6-azaspiro[3.5]nonane hemioxalate sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition:

    • Acquire a ¹H NMR spectrum to observe the proton signals, their chemical shifts, multiplicities, and integrations.

    • Acquire a ¹³C NMR spectrum (and DEPT for multiplicity editing) to identify all unique carbon environments.

    • Consider 2D NMR experiments (e.g., COSY, HSQC, HMBC) if the structure is novel or requires further confirmation.

  • Data Analysis: Process the spectra and compare the observed chemical shifts and coupling constants with the expected values for the proposed structure. The presence of a signal for the oxalate counter-ion should also be confirmed.

Mass Spectrometry (MS)

Causality: Mass spectrometry is essential for determining the exact molecular weight of the compound, which serves as a primary confirmation of its identity.[3] For a polar, non-volatile molecule like 2-Oxa-6-azaspiro[3.5]nonane, soft ionization techniques are required.

Expert Insight: Electrospray Ionization (ESI) is the preferred technique as it is well-suited for polar and thermally labile molecules, typically generating a protonated molecule [M+H]⁺ with minimal fragmentation.[4] This provides a clear determination of the molecular weight of the free base.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Chromatography (Optional but Recommended): Use a simple, fast gradient on a C18 column to separate the main component from any immediate impurities before it enters the mass spectrometer.

  • MS Instrumentation:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurement.

  • Acquisition: Scan a mass range appropriate for the expected molecular weight of the free base (C₇H₁₃NO, MW ≈ 127.1 g/mol ).

  • Data Analysis: Identify the [M+H]⁺ ion and confirm that its measured mass is within 5 ppm of the theoretical mass. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and provide further structural confirmation.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.[3] It is particularly useful for confirming the presence of key bonds (C-O-C of the oxetane, N-H of the amine) and the characteristic absorptions of the oxalate counter-ion.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Acquisition: Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Analyze the spectrum to identify characteristic absorption bands:

    • N-H stretch: (amine salt) ~3200-2800 cm⁻¹ (broad)

    • C-H stretch: ~2950-2850 cm⁻¹

    • C=O stretch: (oxalate) ~1700 cm⁻¹

    • C-O-C stretch: (oxetane ether) ~980 cm⁻¹

Chromatographic Purity and Impurity Profiling

Chromatographic techniques are the cornerstone of purity assessment, allowing for the separation, detection, and quantification of the main component and any related impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality: HPLC with UV detection is the standard method for determining the percentage purity of a drug substance. For a polar compound like 2-Oxa-6-azaspiro[3.5]nonane, which may have limited retention on traditional C18 columns, a specialized column or mobile phase conditions are necessary.

Expert Insight: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating very polar compounds.[6][7] Alternatively, reversed-phase chromatography using a polar-embedded or polar-endcapped column with ion-pairing agents or highly aqueous mobile phases can be optimized.

Experimental Protocol: HILIC Method for Purity Assessment

  • Instrumentation: An HPLC or UHPLC system with a UV or Diode Array Detector (DAD).

  • Column: A HILIC column (e.g., Amide or Amino-bonded phase, 2.1 or 4.6 mm i.d., <3 µm particle size).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid.

    • B: Acetonitrile.

  • Gradient Elution: A typical gradient would start at high %B (e.g., 95%) and decrease over 15-20 minutes to elute the polar analyte.

  • Flow Rate: 0.5 mL/min (for 2.1 mm i.d.) or 1.0 mL/min (for 4.6 mm i.d.).

  • Column Temperature: 30-40 °C.

  • Detection: UV at a low wavelength (e.g., 205-215 nm), as the molecule lacks a strong chromophore.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (or a compatible solvent) to a concentration of ~0.5-1.0 mg/mL.

  • Analysis: Inject the sample and integrate all peaks. Calculate the purity using the area percent method. The method must be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

Chiral Purity Analysis

Causality: The spiroatom in 2-Oxa-6-azaspiro[3.5]nonane is a stereocenter, meaning the molecule can exist as a pair of enantiomers.[8] Since enantiomers can have different pharmacological and toxicological profiles, regulatory agencies require them to be separated and controlled.[9]

Expert Insight: Supercritical Fluid Chromatography (SFC) is often superior to HPLC for chiral separations, offering faster analysis times and higher efficiency.[10] However, chiral HPLC remains a widely used and effective technique.

Experimental Protocol: Chiral SFC Method

  • Instrumentation: An analytical SFC system with a DAD.

  • Column: A polysaccharide-based chiral stationary phase (CSP) (e.g., Chiralpak IA, IB, IC, etc.). A screening of several columns is typically required to find the optimal separation.

  • Mobile Phase:

    • A: Supercritical CO₂.

    • B (Co-solvent): Methanol or Ethanol, often with a small amount of an acidic or basic additive (e.g., 0.1% triethylamine) to improve peak shape.

  • Gradient/Isocratic: Start with a screening gradient (e.g., 5% to 40% B over 5-10 minutes) and then optimize to an isocratic method for quantification.

  • Back Pressure: 120-150 bar.

  • Flow Rate: 2-4 mL/min.

  • Analysis: Inject a sample of the racemate to confirm separation, then inject the test sample to determine the enantiomeric excess (% ee).

Residual Solvents via Headspace Gas Chromatography (HS-GC)

Causality: Organic volatile solvents used in the manufacturing process must be controlled as they offer no therapeutic benefit and can be toxic.[11][12] The ICH Q3C guideline provides limits for common solvents.[13] Headspace GC with Flame Ionization Detection (FID) is the standard method for this analysis.[14][15]

Experimental Protocol: ICH Q3C Residual Solvent Analysis

  • Instrumentation: A Gas Chromatograph with an FID and a headspace autosampler.

  • Sample Preparation: Accurately weigh the sample (~100 mg) into a headspace vial. Add a high-boiling point solvent in which the sample is soluble (e.g., DMSO, DMF, or NMP). Add an internal standard solution.

  • Headspace Conditions:

    • Oven Temperature: ~80-100 °C

    • Loop Temperature: ~110 °C

    • Transfer Line Temperature: ~120 °C

    • Equilibration Time: 15-30 minutes

  • GC Conditions:

    • Column: Typically a G43 (6% cyanopropylphenyl / 94% dimethylpolysiloxane) or similar phase.

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: Start at a low temperature (~40 °C) and ramp to ~240 °C to elute all expected solvents.

  • Analysis: Calibrate the system using standards for all potential solvents. Quantify any solvents present in the sample and compare against ICH limits.

Solid-State and Counter-Ion Characterization

Thermal Analysis (TGA/DSC)

Causality: Thermal analysis provides crucial information about the solid-state properties of the hemioxalate salt, including its melting point, thermal stability, and decomposition pathway. This serves as a fingerprint for a specific polymorphic form and can confirm the presence of solvates or hydrates.

Expert Insight: For an oxalate salt, TGA is expected to show distinct mass loss steps corresponding to the loss of any water/solvent, followed by the decomposition of the oxalate moiety and finally the API itself.[16][17][18] DSC will show thermal events like melting as endothermic peaks.

Experimental Protocols: TGA & DSC

  • Instrumentation: A calibrated Thermogravimetric Analyzer (TGA) and a Differential Scanning Calorimeter (DSC).

  • Sample Preparation: Accurately weigh 2-5 mg of the finely ground sample into an appropriate pan (e.g., aluminum for DSC, alumina or platinum for TGA).[16]

  • TGA Method:

    • Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 400-600 °C) at a constant rate (e.g., 10 °C/min).

    • Analysis: Analyze the resulting thermogram for mass loss steps.

  • DSC Method:

    • Atmosphere: Nitrogen.

    • Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a range that includes the expected melting point (e.g., 30-200 °C).

    • Analysis: Determine the onset and peak temperatures of any endotherms or exotherms. A melting point of 131-136 °C has been reported for a similar oxalate salt.[19]

Oxalate Counter-Ion Analysis

Causality: It is essential to confirm the molar ratio of the API to the oxalate counter-ion to ensure the correct salt has been formed. While NMR and elemental analysis can provide this information, a quantitative assay for the oxalate ion is often required.

Expert Insight: Ion chromatography is a highly specific and sensitive method for quantifying anions like oxalate.[20] Alternatively, a simple titration method can be developed.

Experimental Protocol: Ion Chromatography

  • Instrumentation: An ion chromatograph with a conductivity detector.

  • Sample Preparation: Accurately weigh and dissolve the sample in deionized water.

  • Column: An anion-exchange column suitable for organic acids.

  • Eluent: A carbonate/bicarbonate buffer is typically used.

  • Analysis: Prepare a calibration curve using sodium oxalate standards. Quantify the oxalate content in the sample and calculate the molar ratio relative to the API content determined by HPLC.

Data Summary and Visualization

Effective data presentation is key to a comprehensive purity assessment.

Data Summary Table
Analytical TestMethodPurposeTypical Acceptance Criteria
Identity ¹H NMR, ¹³C NMR, MS, FT-IRStructural ConfirmationSpectrum conforms to reference
Assay & Purity HILIC-UVQuantification of API and impurities≥ 99.0% (by area %)
Chiral Purity Chiral SFC or HPLCQuantification of enantiomeric impurityEnantiomeric excess ≥ 99.8%
Residual Solvents HS-GC-FIDControl of manufacturing solventsConforms to ICH Q3C limits
Melting Point DSCSolid-state characterizationWithin a specified range (e.g., 131-136 °C)[19]
Counter-Ion Content Ion ChromatographyConfirm salt stoichiometryMolar ratio of API:Oxalate = 2:1 (±5%)
Visual Workflow Diagrams

Overall Purity Assessment Workflow

G cluster_0 Identity Confirmation cluster_1 Purity & Impurity Profiling cluster_2 Solid-State & Salt Form NMR NMR Spectroscopy (¹H, ¹³C) End Comprehensive Purity Report NMR->End MS Mass Spectrometry (LC-MS) MS->End FTIR FT-IR Spectroscopy FTIR->End HPLC Assay & Related Substances (HPLC/HILIC) HPLC->End Chiral Chiral Purity (SFC/HPLC) Chiral->End GC Residual Solvents (HS-GC) GC->End Thermal Thermal Analysis (TGA/DSC) Thermal->End IC Counter-Ion Analysis (Ion Chromatography) IC->End Start 2-Oxa-6-azaspiro[3.5]nonane Hemioxalate Sample Start->NMR Start->MS Start->FTIR Start->HPLC Start->Chiral Start->GC Start->Thermal Start->IC

Caption: Comprehensive workflow for the purity assessment of the API.

Logical Relationship of Chromatographic Techniques

G cluster_0 cluster_1 HPLC HPLC/HILIC Assay (API Content) Related Substances Degradants Impurity_Types Non-Volatile Impurities Stereoisomers Volatile Impurities HPLC:p2->Impurity_Types:f0 Detects HPLC:p3->Impurity_Types:f0 Detects Chiral Chiral SFC/HPLC Enantiomeric Purity Chiral:p1->Impurity_Types:f1 Separates GC Headspace GC Volatile Organic Impurities (Residual Solvents) GC:p1->Impurity_Types:f2 Quantifies

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Oxa-6-azaspiro[3.5]nonane Derivatives

Welcome to the Technical Support Center for the isolation and purification of spirocyclic amines. 2-Oxa-6-azaspiro[3.5]nonane and its derivatives are highly valued in modern drug discovery as conformationally restricted,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of spirocyclic amines. 2-Oxa-6-azaspiro[3.5]nonane and its derivatives are highly valued in modern drug discovery as conformationally restricted, metabolically stable bioisosteres for morpholines and piperidines[1][2]. However, their unique physicochemical properties—specifically their high polarity, basic secondary amine functionality, and lack of a native UV chromophore—present significant downstream processing challenges.

This guide provides field-proven troubleshooting strategies, causal explanations for chromatographic behaviors, and self-validating protocols to ensure high-recovery purification.

Part 1: The Core Challenge & Decision Matrix

The difficulty in purifying 2-oxa-6-azaspiro[3.5]nonane derivatives stems from three interacting factors:

  • Brønsted Acid-Base Interactions: Bare silica gel contains acidic silanol groups (pKa ~4.5–5.0). The basic nitrogen of the spirocycle strongly interacts with these silanols, causing severe peak tailing, irreversible retention, or compound degradation[3][4].

  • Optical Invisibility: The aliphatic, sp³-rich spirocyclic core lacks extended π -conjugation, rendering standard UV-directed fractionation (e.g., 254 nm or 280 nm) completely blind.

  • Hydrophilicity: The presence of both an ether oxygen and an amine nitrogen makes these small molecules highly water-soluble, complicating standard liquid-liquid extraction (LLE) workups.

G Start Crude 2-Oxa-6-azaspiro [3.5]nonane Mixture UV Does it have a UV chromophore tag? Start->UV YesUV Standard UV-Directed Purification UV->YesUV Yes NoUV Use ELSD or MS-Directed Fractionation UV->NoUV No Tailing Is peak tailing observed on bare silica? YesUV->Tailing NoUV->Tailing NHCol Switch to Amine-Functionalized Silica (e.g., KP-NH) Tailing->NHCol Yes SCX SCX Catch & Release for final desalting Tailing->SCX No NHCol->SCX

Workflow for selecting the optimal purification strategy for spirocyclic amines.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I experiencing extreme peak tailing and low recovery on normal-phase silica?

The Causality: Bare silica gel is inherently acidic. When a basic aliphatic amine like 2-oxa-6-azaspiro[3.5]nonane is loaded, it protonates and binds ionically to the deprotonated silanols. This secondary interaction disrupts the standard adsorption-desorption equilibrium, leading to band broadening, tailing, and significant yield loss[3]. The Solution:

  • Option A (Mobile Phase Modification): Add a volatile competing amine (e.g., 1–5% Triethylamine or NH4​OH ) to your DCM/MeOH gradient. The modifier saturates the acidic silanols, allowing the spirocycle to elute in its free-base form[4].

  • Option B (Stationary Phase Modification): Switch to an amine-functionalized silica column (e.g., KP-NH). The bonded primary amines permanently neutralize the silica surface, eliminating the need for aggressive basic modifiers in your solvent[4].

Q2: My compound has no UV absorbance. How do I reliably trigger fraction collection?

The Causality: 2-Oxa-6-azaspiro[3.5]nonane lacks aromatic rings or conjugated double bonds, meaning it will not absorb UV light above 210 nm. Relying on low-wavelength UV (e.g., 205 nm) is dangerous because mobile phase solvents (like EtOAc or trace impurities) also absorb heavily in this region, causing false positives. The Solution: Utilize Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) directed purification[3]. ELSD vaporizes the mobile phase and measures the light scattered by the remaining non-volatile analyte particles, making it universal for any compound less volatile than the solvent.

Table 1: Detector Comparison for Spirocyclic Amines
Detector TypeMechanism of ActionSuitability for 2-Oxa-6-azaspiro[3.5]nonaneLimitations
UV-Vis Photon absorption by π -electronsPoor (Unless derivatized with an aryl group)Blind to aliphatic spirocycles; solvent interference at low λ .
ELSD Light scattering by solid particlesExcellent Destructive technique; requires volatile mobile phases.
LC-MS Ionization and mass-to-charge sortingExcellent (Highly sensitive)Requires ionizable groups (ideal for amines); requires MS-grade solvents.
Q3: How can I remove excess basic modifiers (like TEA) or polar organic impurities after chromatography?

The Causality: Triethylamine (TEA) often co-elutes and is notoriously difficult to remove completely via rotary evaporation due to its tendency to form salts or hydrogen-bond with the target amine. The Solution: Implement a Strong Cation Exchange (SCX) "Catch-and-Release" protocol. SCX resins contain highly acidic sulfonic acid groups. When the mixture is loaded under slightly acidic conditions, the basic spirocycle is "caught" (ionically bound), allowing neutral impurities and volatile organics to be washed away. The pure amine is then "released" using a strong ammonia/methanol solution[5][6].

SCX Load 1. Load (Acidic/Neutral pH) Wash 2. Wash (MeOH / Organics) Load->Wash Retains basic amine Elute 3. Elute (NH3 in MeOH) Wash->Elute Removes neutral impurities Recover 4. Recover Pure Free Base Elute->Recover Deprotonates amine

Step-by-step SCX catch-and-release mechanism for basic amine purification.

Part 3: Detailed Experimental Protocols

Protocol A: SCX Catch-and-Release for Final Desalting & Purification

This protocol is a self-validating system designed to isolate the free base of 2-oxa-6-azaspiro[3.5]nonane from complex, salt-heavy, or TEA-contaminated mixtures.

Materials:

  • SCX Cartridge (e.g., Isolute SCX-2 or equivalent propylsulfonic acid silica).

  • Loading Solvent: 1% Formic acid in MeOH or DCM.

  • Wash Solvent: 100% MeOH and 100% DCM.

  • Elution Solvent: 2.0 M Ammonia in Methanol ( NH3​ /MeOH).

Step-by-Step Methodology:

  • Conditioning: Flush the SCX cartridge with 3 column volumes (CV) of MeOH, followed by 3 CV of the Loading Solvent.

  • Loading: Dissolve the crude spirocyclic amine in the minimum volume of Loading Solvent. Apply to the cartridge at a flow rate of 1-2 drops per second.

    • Causality: The acidic environment ensures the spirocyclic nitrogen is fully protonated, forming a strong ionic bond with the stationary sulfonate groups[6].

  • Washing: Wash the column with 3 CV of DCM, followed by 3 CV of MeOH.

    • Validation Checkpoint: Collect the wash fractions and spot them on a TLC plate (ninhydrin stain). If the amine is detected in the wash, the column was overloaded, or the loading pH was too high.

  • Elution: Elute the target compound using 3-5 CV of 2.0 M NH3​ /MeOH.

    • Causality: The high concentration of ammonia deprotonates the spirocyclic amine (converting it to the neutral free base) and outcompetes it for the sulfonic acid sites, releasing it into the eluent.

  • Recovery: Evaporate the elution fractions under reduced pressure to yield the pure free base.

Protocol B: ELSD-Directed Reverse-Phase Flash Chromatography

Use this protocol when normal-phase chromatography fails or when the compound is highly water-soluble.

Materials:

  • C18 Reverse-Phase Flash Column.

  • Mobile Phase A: Water + 0.1% NH4​OH (pH ~10).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Flash system equipped with an ELSD module.

Step-by-Step Methodology:

  • System Prep: Set the ELSD drift tube temperature to 40°C–50°C to ensure complete evaporation of the aqueous mobile phase without volatilizing the spirocyclic amine.

  • Equilibration: Equilibrate the C18 column with 5% B for 3 CV.

    • Causality: Using a high-pH aqueous phase (0.1% NH4​OH ) ensures the basic amine remains deprotonated (free base). This maximizes its lipophilicity and retention on the hydrophobic C18 stationary phase[3].

  • Loading: Dissolve the sample in a small amount of DMSO or Mobile Phase A and inject.

  • Gradient Elution: Run a shallow gradient from 5% B to 60% B over 15 CV.

  • Fraction Collection: Trigger collection based on the ELSD signal threshold.

    • Validation Checkpoint: Because ELSD is destructive, ensure the split ratio to the detector is minimized (typically <1%) to preserve maximum yield in the fraction collector.

Part 4: Quantitative Data Summary

Table 2: Stationary Phase Selection Guide for 2-Oxa-6-azaspiro[3.5]nonane
Stationary PhaseMobile Phase CompatibilityPrimary InteractionRecommendation Status
Bare Silica ( SiO2​ ) Hexane / EtOAc / DCM / MeOHAdsorption + Acid/BaseNot Recommended (Unless heavily modified with TEA/ NH4​OH )
Amine-Functionalized ( NH2​ ) Hexane / EtOAc / DCM / MeOHAdsorption (Neutralized)Highly Recommended for normal phase[4].
Reverse Phase (C18) H2​O / MeCN / MeOHHydrophobicRecommended (Requires high pH modifiers to retain the amine)[3].
Strong Cation Exchange (SCX) MeOH / DCM / Aqueous buffersIonicEssential for final desalting and trace impurity removal[6].

References

  • "Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery" - ResearchGate.
  • "How do I purify ionizable organic amine compounds using flash column chromatography?" - Biotage.
  • "1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery" - ResearchGate.
  • "Is there an easy way to purify organic amines?" - Biotage.
  • "Determination of aliphatic amines by cation-exchange chromatography with suppressed conductivity detection after solid phase extraction" - ResearchGate.
  • "Strong Anion/Cation Exchange Chromatography (SAX, SCX)" - Creative Proteomics.

Sources

Optimization

Technical Support Center: Solubility Enhancement for 2-Oxa-6-azaspiro[3.5]nonane Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help medicinal chemists and formulation scientists troubleshoot and overcome solubility bottlenecks associated wit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help medicinal chemists and formulation scientists troubleshoot and overcome solubility bottlenecks associated with 2-oxa-6-azaspiro[3.5]nonane-based drug candidates.

While the 2-oxa-6-azaspiro[3.5]nonane scaffold is a highly effective bioisostere for morpholine and piperazine—offering improved metabolic stability and a high fraction of sp³-hybridized carbons (Fsp³)—incorporating it into complex, lipophilic drug molecules can still result in suboptimal thermodynamic solubility[1]. This guide provides field-proven, mechanistically grounded strategies to resolve these issues.

Section 1: Chemical & Structural Troubleshooting

FAQ 1: My lead compound contains a 2-oxa-6-azaspiro[3.5]nonane moiety but exhibits poor thermodynamic solubility (<10 µg/mL). Shouldn't the high Fsp³ fraction guarantee good solubility?

Answer: Not necessarily. While increasing the Fsp³ fraction via spirocyclic scaffolds generally disrupts molecular planarity and reduces crystal lattice energy compared to flat aromatic analogs[1], overall solubility is a thermodynamic balance between solvation energy and crystal lattice energy. The spirocyclic core provides a hydrophilic oxygen (oxetane ring) and a basic nitrogen (piperidine ring)[2]; however, if the flanking regions of your molecule are highly lipophilic, the solvation energy provided by the spirocycle cannot overcome the hydrophobic penalty.

Causality & Action: Measure the LogD at pH 7.4. If LogD > 3.5, the lipophilicity is driving the insolubility. Before altering the spirocycle, consider reducing the lipophilicity of the adjacent aromatic systems or exploring salt formation.

FAQ 2: How can I leverage the basicity of the 6-aza nitrogen for solubility enhancement?

Answer: The secondary or tertiary amine in the 2-oxa-6-azaspiro[3.5]nonane system is typically basic (pKa ~8.0–9.5), making it an excellent candidate for salt formation. Salt formation lowers the pH of the microenvironment during dissolution and alters the crystal lattice. The 3 is widely utilized because it significantly enhances both aqueous solubility and crystallinity, mitigating the hygroscopicity issues often encountered with standard hydrochloride salts[3].

Table 1: Comparative Salt Screen Data for Basic Spirocyclic Amines

Data represents generalized quantitative trends for 2-oxa-6-azaspiro[3.5]nonane derivatives to aid in counterion selection.

Salt FormReagent (Counterion)Aqueous Solubility (pH 6.8)HygroscopicitySolid-State Crystallinity
Free Base None< 10 µg/mLLowVariable / Polymorphic
Hydrochloride Hydrochloric Acid~ 50 µg/mLHighModerate
Oxalate Oxalic Acid> 250 µg/mLLowHigh (Optimal)
Mesylate Methanesulfonic Acid> 500 µg/mLVery HighLow (Prone to deliquescence)

Section 2: Formulation & Delivery Strategies

FAQ 3: Salt formation failed to achieve the target solubility for in vivo dosing. What late-stage formulation strategies are recommended?

Answer: When chemical modification is exhausted or undesirable, Amorphous Solid Dispersions (ASDs) are highly effective. By dispersing the drug in a hydrophilic polymer matrix (e.g., PVP-K30, PEG-6000) or using surfactants (e.g., Sodium Lauryl Sulfate), the crystal lattice is entirely disrupted[4].

Causality: This technique bypasses the thermodynamic barrier of the crystal lattice energy, substituting it with the lower energy barrier of the amorphous state. The polymers sterically hinder recrystallization in supersaturated solutions, while surfactants improve wettability and reduce particle size to a molecular level[5],[6].

Protocol: Preparation of Amorphous Solid Dispersions (Solvent Evaporation Method)

This methodology ensures the complete amorphization of the spirocyclic API and provides built-in self-validation steps to prevent downstream formulation failure.

  • Solvent Selection: Select a volatile binary solvent system capable of co-dissolving both the spirocyclic API and the selected polymer. A 2:1 (v/v) mixture of Dichloromethane and Methanol is highly effective for PEG-6000 and PVP-K30 matrices[5].

  • Co-Dissolution: Dissolve the API and polymer at a 1:3 (w/w) ratio in the solvent blend. Stir at 300 rpm for 30 minutes at room temperature.

    • Self-Validation Step: Inspect the solution with a laser pointer. The absence of light scattering (Tyndall effect) confirms complete dissolution at the molecular level. Any undissolved nuclei will act as seeds, triggering premature crystallization during evaporation.

  • Solvent Evaporation: Transfer the clear solution to a rotary evaporator. Apply a vacuum of 50–100 mbar at a water bath temperature of 45°C[5].

    • Mechanistic Note: Rapid evaporation is critical to kinetically trap the 2-oxa-6-azaspiro[3.5]nonane derivative in the high-energy amorphous phase before the thermodynamic drive for crystallization takes over.

  • Secondary Drying: Transfer the resulting solid film to a vacuum desiccator for 24 hours at room temperature to remove residual solvent below ICH Q3C safety limits.

  • Solid-State Validation: Analyze the milled powder via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Self-Validation Step: A broad "halo" without sharp diffraction peaks in PXRD, coupled with a single glass transition temperature (Tg) in DSC, confirms a successful, fully amorphous solid dispersion[4].

Section 3: Mechanistic Workflows

To systematize your troubleshooting process, follow the decision tree below. It outlines the logical progression from initial physicochemical assessment to advanced formulation.

SolubilityStrategy N1 Poor Aqueous Solubility (<10 µg/mL) N2 Assess pKa of 6-Aza Nitrogen N1->N2 Step 1 N3 Salt Formation Screen (e.g., Oxalate, HCl) N2->N3 pKa > 7.5 N5 Structural Optimization (LogD Reduction) N2->N5 pKa < 7.5 N4 Amorphous Solid Dispersion (ASD) N3->N4 Inadequate N6 Target Solubility Achieved (>100 µg/mL) N3->N6 Success N4->N6 Success N5->N6 Success

Decision tree for solubility enhancement of 2-oxa-6-azaspiro[3.5]nonane derivatives.

Sources

Reference Data & Comparative Studies

Validation

In Vitro ADME Profiling of 2-Oxa-6-azaspiro[3.5]nonane-Containing Compounds: A Comparative Guide

As drug discovery shifts toward molecules with enhanced three-dimensionality, the optimization of pharmacokinetic properties (ADME-Tox) remains a critical bottleneck. For decades, planar heterocycles like morpholine and...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery shifts toward molecules with enhanced three-dimensionality, the optimization of pharmacokinetic properties (ADME-Tox) remains a critical bottleneck. For decades, planar heterocycles like morpholine and piperazine have been ubiquitous in medicinal chemistry. However, these rings frequently suffer from severe metabolic liabilities and poor physicochemical profiles[1].

To overcome these limitations, 2-oxa-6-azaspiro[3.5]nonane has emerged as a premier conformationally constrained bioisostere. This guide provides an objective, data-driven comparison between traditional morpholine-containing compounds and their 2-oxa-6-azaspiro[3.5]nonane counterparts, detailing the causality behind their ADME improvements and outlining the self-validating protocols required to profile them accurately.

The Mechanistic Rationale for Spirocyclic Bioisosterism

The decision to replace a morpholine ring with a 2-oxa-6-azaspiro[3.5]nonane scaffold is not merely an exercise in structural novelty; it is driven by predictable metabolic causality.

Morpholine rings are highly susceptible to cytochrome P450 (CYP)-mediated oxidation at the α -carbons (adjacent to the heteroatoms). This oxidative vulnerability leads to rapid ring opening, high intrinsic clearance ( CLint​ ), and the potential formation of reactive, toxic metabolites[2]. By transitioning to a spirocyclic framework, medicinal chemists achieve three critical ADME advantages:

  • Steric Shielding & Metabolic Stability: The spirocyclic quaternary carbon eliminates vulnerable C-H bonds and introduces steric hindrance that restricts CYP access to adjacent metabolic "soft spots," dramatically increasing the half-life ( t1/2​ ) of the compound[3].

  • Increased Fsp3​ & Solubility: The higher fraction of sp3 -hybridized carbons ( Fsp3​ ) disrupts planar crystal lattice packing energy. This makes it thermodynamically easier for the compound to solvate, significantly improving both kinetic and thermodynamic aqueous solubility[4].

  • Modulated Lipophilicity (logD): The orthogonal ring geometry alters the molecular dipole moment. Despite the addition of carbon atoms, the spirocyclic architecture often lowers the overall lipophilicity ( logD7.4​ ) while maintaining or improving target binding affinity[5].

ADME_Workflow Hit Hit Compound (Morpholine Scaffold) Liability ADME Liability (High CL_int, Alpha-C Oxidation) Hit->Liability Design Bioisosteric Replacement (2-Oxa-6-azaspiro[3.5]nonane) Liability->Design Scaffold Hopping Lead Optimized Lead (Low CL_int, Enhanced Fsp3) Design->Lead ADME Profiling

Morpholine bioisosteric replacement with 2-oxa-6-azaspiro[3.5]nonane for ADME optimization.

Comparative In Vitro ADME Profiling Data

To objectively evaluate the performance of 2-oxa-6-azaspiro[3.5]nonane, we must look at standardized in vitro ADME endpoints. The table below summarizes representative profiling data comparing a standard morpholine-containing lead against its direct 2-oxa-6-azaspiro[3.5]nonane analog, synthesized during a hit-to-lead optimization campaign targeting kinase inhibition[2][5].

Table 1: Physicochemical and ADME Comparison
ParameterMorpholine Lead2-Oxa-6-azaspiro[3.5]nonane LeadPerformance Shift & Causality
logD7.4​ 2.81.9Improved: Orthogonal 3D geometry reduces lipophilic surface area presentation.
Kinetic Solubility (µM) 1585Improved: Increased Fsp3​ disrupts planar stacking, lowering lattice energy[4].
HLM CLint​ (µL/min/mg) 65 (High)14 (Low)Improved: Steric bulk protects α -carbons from CYP-mediated oxidation[2].
Plasma Protein Binding (%) 92%78%Improved: Lower lipophilicity reduces non-specific hydrophobic binding to albumin.
Caco-2 Papp​ A B ( 10−6 cm/s) 1218Maintained/Improved: Balanced polarity allows excellent transcellular permeability.
Efflux Ratio (B A / A B) 1.51.2Maintained: Neither scaffold acts as a strong P-glycoprotein (P-gp) substrate.

Data Synthesis: The substitution directly resolves the metabolic clearance liability of the morpholine ring while simultaneously expanding the therapeutic window via enhanced free-drug concentration (lower plasma protein binding and higher solubility).

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, ADME profiling must be conducted using self-validating systems. A protocol is only trustworthy if its internal controls can independently verify the success or failure of the assay environment.

Protocol A: Human Liver Microsomal (HLM) Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) by quantifying the disappearance of the parent compound over time in the presence of CYP enzymes.

Self-Validating Mechanism: The assay runs concurrently with a high-clearance control (Testosterone) to verify CYP activity, and a low-clearance control (Warfarin) to verify that non-specific degradation is not occurring.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Pre-Incubation (Causality Step): Combine HLM (final protein concentration 0.5 mg/mL) with the test compound (final concentration 1 µM) in the buffer. Incubate at 37°C for 5 minutes without NADPH.

    • Why? This establishes a baseline and ensures the compound is not degrading via non-CYP mediated aqueous hydrolysis.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate CYP-mediated metabolism.

  • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, extract a 50 µL aliquot.

  • Reaction Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Why? The organic solvent instantly denatures the microsomal proteins, halting metabolism and precipitating proteins for clean LC-MS/MS injection.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

Assay_Validation Start HLM Incubation (Test Cpd + NADPH) LCMS LC-MS/MS Quantification (0, 15, 30, 60 min) Start->LCMS PosCtrl High Clearance Ctrl (Testosterone) PosCtrl->LCMS NegCtrl Low Clearance Ctrl (Warfarin) NegCtrl->LCMS Check Control Validation (Within 3-fold of historical?) LCMS->Check Valid Data Accepted (Calculate CL_int) Check->Valid Yes Invalid Data Rejected (Investigate Assay) Check->Invalid No

Self-validating human liver microsomal (HLM) stability assay workflow with integrated controls.

Protocol B: Caco-2 Bidirectional Permeability Assay

This assay measures the transcellular permeability of the spirocyclic compounds and identifies potential efflux pump (e.g., P-gp) liabilities.

Self-Validating Mechanism: The assay relies on Transepithelial Electrical Resistance (TEER) and Lucifer Yellow to prove monolayer integrity, alongside Verapamil (high permeability) and Atenolol (low permeability) controls.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (Transwell) and culture for 21 days to allow full differentiation and tight junction formation.

  • Integrity Check (Causality Step): Measure TEER. Only inserts with TEER > 250 Ω⋅cm2 are used.

    • Why? Low TEER indicates compromised tight junctions, which would allow paracellular leakage and artificially inflate permeability data.

  • Dosing:

    • For Apical to Basolateral (A B) transport: Add 10 µM of the 2-oxa-6-azaspiro[3.5]nonane compound to the apical chamber.

    • For Basolateral to Apical (B A) transport: Add 10 µM to the basolateral chamber.

  • Incubation & Lucifer Yellow Addition: Incubate at 37°C for 2 hours. Add Lucifer Yellow (a paracellular marker) to the donor chamber.

  • Sampling & Validation: Sample from the receiver chambers. Measure Lucifer Yellow fluorescence; if rejection is < 99%, discard the well's data (monolayer was breached during the assay).

  • Quantification: Analyze the samples via LC-MS/MS to calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

Conclusion

The transition from planar morpholines to 2-oxa-6-azaspiro[3.5]nonane represents a highly rational, data-backed strategy in modern drug design. By leveraging the geometric constraints and increased sp3 character of the spirocycle, researchers can systematically engineer out metabolic liabilities while simultaneously improving solubility and lipophilicity profiles. When paired with rigorous, self-validating in vitro ADME workflows, this scaffold hopping technique reliably accelerates the hit-to-lead optimization process.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry PubMed / Journal of Medicinal Chemistry [Link][3]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis / Expert Opinion on Drug Discovery[Link][1]

  • Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond! Chimia[Link][2]

  • Sonidegib bioisosteres: activity and ADME properties Enamine / Mykhailiukchem[Link][5]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist PubMed Central (PMC) / ACS Medicinal Chemistry Letters[Link][4]

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating the Impact of the 2-Oxa-6-azaspiro[3.5]nonane Scaffold on Target Binding Affinity

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the strategic use of novel scaffolds is paramount to achieving desired potency, selectivity, and pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic use of novel scaffolds is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. Spirocyclic systems, in particular, have gained significant traction as they offer a distinct three-dimensional architecture, allowing for an escape from the "flatland" of traditional aromatic compounds.[1][2][3] This guide provides an in-depth, objective framework for evaluating the 2-Oxa-6-azaspiro[3.5]nonane scaffold, a unique motif that combines the conformational rigidity of a spirocycle with the polar features of an oxetane and the versatile functionality of a piperidine ring.

We will explore the causality behind experimental choices, provide self-validating protocols for quantifying binding affinity, and present a logical approach to interpreting the resulting data.

The 2-Oxa-6-azaspiro[3.5]nonane Scaffold: A Structural and Physicochemical Analysis

The 2-Oxa-6-azaspiro[3.5]nonane scaffold is a heterocyclic system where an oxetane ring and a piperidine ring are joined by a single, shared quaternary carbon atom. This arrangement imparts several key characteristics that are highly relevant in medicinal chemistry.

  • Three-Dimensionality and Conformational Rigidity : Unlike a simple piperidine ring, which can undergo ring-flipping, the spirocyclic nature of this scaffold locks the cyclohexane chair conformation and fixes the relative orientation of the oxetane. This pre-organizes the exit vectors for substituents, potentially reducing the entropic penalty upon binding to a target protein.[1][4][5] This rigidity can lead to enhanced potency and selectivity.[1]

  • Modulation of Physicochemical Properties : The introduction of the oxetane ring, a four-membered cyclic ether, can act as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyls.[6] It introduces polarity, which can improve aqueous solubility and modulate lipophilicity (LogP), key factors in a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[2][6][7] Studies on related azaspirocycles have shown that their incorporation can significantly lower LogD values compared to simpler heterocyclic rings.[8]

  • Metabolic Stability : The piperidine motif is a privileged scaffold in medicinal chemistry but can be susceptible to metabolic degradation, particularly at the carbons adjacent to the nitrogen.[9] The steric hindrance provided by the spirocyclic structure can shield these positions from metabolic enzymes, potentially improving metabolic stability.[9][10]

dot graph TD { rankdir=LR; node [shape=none, margin=0];

} Caption: Structural comparison of a standard piperidine ring with the rigid 2-Oxa-6-azaspiro[3.5]nonane scaffold.

Designing a Robust Comparative Binding Study

To objectively evaluate the impact of the 2-Oxa-6-azaspiro[3.5]nonane scaffold, a meticulously designed comparative study is essential. The goal is to isolate the effect of the scaffold by minimizing other structural variables, an approach known as matched molecular pair analysis.

Selection of Comparators

The choice of comparator molecules is critical for a meaningful structure-activity relationship (SAR) study. The ideal set includes:

  • The Test Compound : The pharmacophore of interest attached to the 2-Oxa-6-azaspiro[3.5]nonane scaffold.

  • Comparator A (Monocyclic Analog) : The same pharmacophore attached to a simple piperidine ring. This is the most direct comparator and serves as the baseline.[9][11]

  • Comparator B (Alternative Spirocycle) : The pharmacophore attached to a purely carbocyclic or different heteroatom-containing spirocycle (e.g., 6-azaspiro[3.5]nonane). This helps to distinguish the effects of rigidity from the specific electronic and hydrogen-bonding properties of the oxetane oxygen.

The Logic of Experimental Design

The causality behind this experimental design is to systematically deconstruct the contributions of the scaffold. By comparing the Test Compound to Comparator A, we directly probe the effect of introducing the spirocyclic oxetane moiety in place of two hydrogens on a standard piperidine. The comparison to Comparator B helps to elucidate the specific role of the ether oxygen within the rigid framework.

dot graphDiagram { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Workflow for designing a comparative study to evaluate scaffold impact.

Gold-Standard Protocols for Quantifying Binding Affinity

To generate reliable and comprehensive data, employing orthogonal, label-free biophysical techniques is crucial.[12][13] Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are considered industry gold standards for characterizing molecular interactions.[14][15]

Method 1: Surface Plasmon Resonance (SPR)

Principle of Causality : SPR is selected for its ability to provide real-time kinetic data (association and dissociation rates, kon and koff) in addition to the equilibrium dissociation constant (KD).[15][16] This allows a deeper understanding of how the scaffold affects binding—for instance, a rigid scaffold might slow the dissociation rate. SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the surface.[17][18]

Detailed Experimental Protocol:

  • Ligand Immobilization :

    • Select a suitable sensor chip (e.g., a CM5 chip with a carboxymethylated dextran matrix).

    • Activate the surface using a fresh 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

    • Inject the target protein (ligand) at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Binding Analysis :

    • Prepare a dilution series of the test compounds (analytes) in a suitable running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). The concentration range should ideally span from 10-fold below to 10-fold above the expected KD.[15]

    • Perform a multi-cycle kinetics experiment: Inject each analyte concentration over the ligand and reference flow cells for a set association time (e.g., 120 seconds), followed by a dissociation phase where only running buffer flows (e.g., 300 seconds).

    • Between cycles, inject a regeneration solution (e.g., a brief pulse of 50 mM NaOH or 10 mM Glycine-HCl, pH 2.0) if necessary to remove all bound analyte and return to baseline.

  • Data Processing :

    • Double-reference the raw data by subtracting the signal from the reference flow cell and the signal from a "blank" buffer injection.

    • Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software to determine kon, koff, and KD (koff/kon).

Method 2: Isothermal Titration Calorimetry (ITC)

Principle of Causality : ITC is chosen because it is the only technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, binding enthalpy ΔH, and binding entropy ΔS).[14][19][20] This is crucial for understanding the driving forces behind binding. For example, a positive ΔS might confirm the hypothesis that the scaffold's rigidity reduces the entropic penalty of binding.

Detailed Experimental Protocol:

  • Sample Preparation :

    • Thoroughly dialyze the target protein into the desired assay buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.4). The compound must be dissolved in the exact same buffer from the final dialysis step to minimize heats of dilution.

    • Prepare the protein solution (in the sample cell) at a concentration approximately 10-20 times the expected KD.

    • Prepare the ligand solution (in the syringe) at a concentration 10-15 times that of the protein concentration.[14]

  • Titration Experiment :

    • Set the experimental temperature (typically 25 °C).

    • Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe, which is discarded from the analysis.

    • Execute a series of 15-20 injections (e.g., 2 µL each) at appropriate intervals (e.g., 150 seconds) to allow the signal to return to baseline.

  • Data Analysis :

    • Integrate the area of each injection peak to determine the heat change (Δq) for that injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to determine the binding affinity (KA or KD), stoichiometry (n), and enthalpy of binding (ΔH).[20] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS.

dot graph TD { subgraph "SPR Workflow" A1["Immobilize Protein\non Sensor Chip"] --> A2["Inject Compound\n(Analyte)"]; A2 --> A3["Measure Association/\nDissociation Rates"]; A3 --> A4["Calculate k_on, k_off, K_D"]; end subgraph "ITC Workflow" B1["Load Protein in Cell,\nCompound in Syringe"] --> B2["Titrate Compound\ninto Protein"]; B2 --> B3["Measure Heat Change\nper Injection"]; B3 --> B4["Calculate K_D, ΔH, ΔS"]; end } Caption: Comparison of the high-level workflows for SPR and ITC experiments.

Case Study: Interpreting Comparative Binding Data

Imagine a study targeting a hypothetical kinase. The following table summarizes plausible data obtained from the SPR and ITC experiments described above.

Compound IDScaffoldKD (nM) [SPR]ΔG (kcal/mol) [ITC]ΔH (kcal/mol) [ITC]-TΔS (kcal/mol) [ITC]
Test Cpd 2-Oxa-6-azaspiro[3.5]nonane 25 -10.3 -7.5 -2.8
Cpd APiperidine200-9.1-6.0-3.1
Cpd B6-Azaspiro[3.5]nonane80-9.7-6.2-3.5

Expert Analysis & Interpretation:

  • Affinity (KD and ΔG) : The Test Compound, featuring the 2-Oxa-6-azaspiro[3.5]nonane scaffold, demonstrates a significant 8-fold improvement in binding affinity over the simple piperidine analog (Cpd A).[14] The Gibbs free energy of binding (ΔG), which is directly related to affinity, is most favorable for the Test Compound. This confirms that the spirocyclic scaffold provides a substantial advantage.

  • Enthalpy (ΔH) : The binding of all compounds is enthalpically driven (negative ΔH), suggesting that favorable interactions like hydrogen bonds and van der Waals forces are formed.[21] The Test Compound shows the most favorable enthalpy change (-7.5 kcal/mol). This is a critical insight: the additional -1.5 kcal/mol compared to Cpd A and -1.3 kcal/mol compared to Cpd B strongly suggests that the oxygen atom of the oxetane ring is forming a key, energetically favorable hydrogen bond or polar interaction within the kinase binding pocket that the other scaffolds cannot.

  • Entropy (-TΔS) : The entropic component is unfavorable for all compounds, which is typical as the molecule loses translational and rotational freedom upon binding. However, the entropic penalty for the Test Compound (-2.8 kcal/mol) is less severe than for its comparators. This supports the hypothesis that the scaffold's rigidity pre-organizes the pharmacophore in a bioactive conformation, meaning less conformational entropy is lost upon binding to the target.[14]

Overall Conclusion

The 2-Oxa-6-azaspiro[3.5]nonane scaffold is a valuable tool in medicinal chemistry, offering a unique combination of three-dimensionality, modulated physicochemical properties, and potential for improved metabolic stability.[3][7] A rigorous evaluation of its impact on target binding affinity requires a systematic, comparative approach. By using matched molecular pairs and employing orthogonal, high-fidelity biophysical methods like SPR and ITC, researchers can move beyond simply measuring affinity (KD) to understanding the thermodynamic driving forces (ΔH and ΔS) behind the interaction. This deeper level of insight is critical for rational, structure-based drug design and for fully leveraging the potential of novel three-dimensional scaffolds to create the next generation of therapeutics.

References

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • Frasca, V. (2017, October 2). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2011, June 20). Isothermal titration calorimetry and thermal shift assay in drug design. Methods in Molecular Biology. [Link]

  • Ghai, R., et al. (2005). Isothermal titration calorimetry in drug discovery. Acta Crystallographica Section D: Biological Crystallography. [Link]

  • Zheng, Z., & Tice, C. M. (2016, June 9). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. [Link]

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  • ResearchGate. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. Retrieved March 7, 2026, from [Link]

  • Henzler-Wildman, K., & Lei, M. (2013). How to measure and evaluate binding affinities. eLife. [Link]

  • Ribeiro, C. J. A., et al. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Taylor & Francis Online. [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved March 7, 2026, from [Link]

  • Das, R. (n.d.). Evaluating Binding Affinity Measurements. Scribd. [Link]

  • Davis, T., et al. (2005). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry. [Link]

  • Cambridge MedChem Consulting. (2024, February 17). Ring Bioisosteres. [Link]

  • Słoczyńska, K., et al. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Biosensing Instrument. (n.d.). Small Molecule Detection by Surface Plasmon Resonance (SPR). Retrieved March 7, 2026, from [Link]

  • Edmunds, A. J., et al. (2022, June 8). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry. [Link]

  • Rizzi, A., et al. (2026, January 8). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. ResearchGate. [Link]

  • Sharma, H., & Byrne, B. (2023, February 13). A beginner's guide to surface plasmon resonance. The Biochemist. [Link]

  • Ryczko, K., et al. (2026, March 2). On improving experimental binding affinity predictions with synthetic data. bioRxiv. [Link]

  • Sasi, B. K., et al. (2025, October 29). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega. [Link]

  • Vangone, A., & Bonvin, A. M. J. J. (2015, July 20). Contacts-based prediction of binding affinity in protein–protein complexes. eLife. [Link]

  • RSC Publishing. (n.d.). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2025, August 6). An improved synthesis of 2-oxa-7-azaspiro[20][21]nonane and analogs as novel reagents in medicinal chemistry. [Link]

  • French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • Ioffe, M. S., et al. (2022, May 31). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. MDPI. [Link]

  • Fukaya, K., et al. (2023, September 20). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. ResearchGate. [Link]

Sources

Validation

"case study: improved pharmacokinetic properties of a drug candidate by incorporating 2-Oxa-6-azaspiro[3.5]nonane"

Introduction: The Dimensionality Dilemma in Drug Discovery In modern medicinal chemistry, a principal challenge is the optimization of a compound's pharmacokinetic (PK) profile, which governs its absorption, distribution...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dimensionality Dilemma in Drug Discovery

In modern medicinal chemistry, a principal challenge is the optimization of a compound's pharmacokinetic (PK) profile, which governs its absorption, distribution, metabolism, and excretion (ADME).[1][2] Historically, drug discovery has been dominated by flat, aromatic molecules. However, this "flatland" approach often leads to compounds with poor physicochemical properties, such as low solubility and high lipophilicity, resulting in suboptimal ADME profiles and a higher risk of late-stage clinical failure.[1][3][4]

The strategic shift towards molecules with greater three-dimensionality, characterized by a higher fraction of sp³-hybridized carbons, is a proven strategy to overcome these limitations.[4][5][6] Three-dimensional scaffolds can significantly improve aqueous solubility, metabolic stability, and target binding selectivity.[4] Among these scaffolds, spirocycles—ring systems fused at a single atom—have emerged as particularly valuable tools for their ability to impart rigid, three-dimensional geometry.[5][7] This guide presents a case study on the incorporation of a specific spirocycle, 2-Oxa-6-azaspiro[3.5]nonane, to enhance the pharmacokinetic properties of a drug candidate, comparing it directly to its non-spirocyclic predecessor and other alternatives.

Case Study: Optimizing a Kinase Inhibitor Candidate

To illustrate the impact of the 2-Oxa-6-azaspiro[3.5]nonane scaffold, we present a comparative analysis of two hypothetical, yet representative, kinase inhibitor candidates:

  • Compound A (Parent): A promising kinase inhibitor whose structure incorporates a terminal morpholine ring, a common moiety used to improve solubility.

  • Compound B (Spirocyclic Analog): An analog of Compound A where the morpholine ring has been replaced with a 2-Oxa-6-azaspiro[3.5]nonane moiety.

The core hypothesis is that the spirocyclic analog will exhibit a superior overall ADME profile, making it a more viable drug candidate.

cluster_0 Compound A (Parent) cluster_1 Compound B (Spirocyclic Analog) a b a->b Bioisosteric Replacement

Caption: Bioisosteric replacement of morpholine with 2-Oxa-6-azaspiro[3.5]nonane.

Part 1: Physicochemical Property Comparison

The initial assessment of any drug candidate involves a thorough analysis of its fundamental physicochemical properties, primarily solubility and lipophilicity. These parameters are critical determinants of oral bioavailability and overall drug-like character.

Scientist's Note: The goal here is to strike a balance. High lipophilicity can improve permeability but often leads to poor solubility and increased metabolic liability. The introduction of the 2-Oxa-6-azaspiro[3.5]nonane scaffold, which combines a polar oxetane ring with a rigid aliphatic system, is a deliberate strategy to reduce lipophilicity while simultaneously enhancing solubility.[6][8][9]

Comparative Data: Physicochemical Properties
PropertyCompound A (Parent)Compound B (Spirocyclic Analog)Rationale for Improvement
Aqueous Solubility (pH 7.4) 12 µM145 µMThe oxetane moiety in the spirocycle acts as a hydrogen bond acceptor, significantly improving aqueous solubility compared to morpholine.[6][9]
Lipophilicity (LogD at pH 7.4) 3.12.2The rigid, non-planar structure of the spirocycle reduces the molecule's overall lipophilicity compared to the more flexible morpholine.[5][10]
Molecular Weight (MW) 412.5 g/mol 438.6 g/mol The increase is modest and within an acceptable range for oral drug candidates.
Fraction of sp³ carbons (Fsp³) 0.450.58The higher Fsp³ count is indicative of increased three-dimensionality, which correlates with higher clinical success rates.[5]
Interpretation of Results

The data clearly demonstrates the advantages conferred by the spirocyclic scaffold. Compound B exhibits a greater than 10-fold increase in aqueous solubility, a critical factor for achieving adequate drug concentration in the gastrointestinal tract for absorption.[6] Concurrently, the significant reduction in LogD suggests a lower potential for non-specific binding and a more favorable overall ADME profile.[10] This improved balance of solubility and lipophilicity is a primary driver for selecting compounds for further development.

Part 2: In Vitro ADME Profile Comparison

With promising physicochemical properties established, the next step is to evaluate the compound's behavior in biological systems. In vitro ADME assays are essential for predicting a drug's in vivo pharmacokinetics and identifying potential liabilities early in the discovery process.[1][11][12]

ADME_Workflow cluster_assays In Vitro ADME Profiling cluster_dmpk DMPK Assays start Test Compound (Compound A or B) sol Aqueous Solubility Assay start->sol logd LogD Determination start->logd perm Permeability Assay (e.g., Caco-2) sol->perm logd->perm stab Metabolic Stability (e.g., HLM) perm->stab data Data Analysis & Candidate Selection stab->data

Caption: High-level workflow for in vitro ADME profiling of drug candidates.

Comparative Data: In Vitro ADME Assays
ParameterAssayCompound A (Parent)Compound B (Spirocyclic Analog)Rationale for Improvement
Metabolic Stability Human Liver Microsomes (HLM)t½ = 18 mint½ = 75 minThe spirocyclic scaffold lacks the metabolically susceptible C-H bonds adjacent to the nitrogen and oxygen found in morpholine, thus blocking a key site of oxidative metabolism.[3][13]
Permeability Caco-2 (A -> B)Papp = 8.5 x 10⁻⁶ cm/sPapp = 6.2 x 10⁻⁶ cm/sThe slightly lower permeability is an expected trade-off for lower lipophilicity but remains in an acceptable range for good oral absorption.
Efflux Ratio Caco-2 (B -> A) / (A -> B)1.81.2The lower efflux ratio suggests that Compound B is less of a substrate for efflux transporters like P-glycoprotein (P-gp), potentially leading to better intestinal absorption.
Interpretation of Results

The metabolic stability data represents a significant breakthrough. Compound B shows a more than 4-fold increase in its half-life in human liver microsomes. This is a direct consequence of the spirocyclic structure's rigidity and lack of easily oxidizable positions, a common liability for morpholine-containing compounds.[10][13] Improved metabolic stability is highly desirable as it often translates to a longer half-life in vivo, potentially allowing for less frequent dosing.

While the permeability of Compound B is slightly lower, it is not a cause for concern. The value remains well within the range considered for good oral absorption. More importantly, the reduced efflux ratio indicates that more of the absorbed drug will enter systemic circulation, further enhancing its bioavailability.

Part 3: Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, step-by-step methodologies for the key experiments cited in this guide.

Protocol 1: Human Liver Microsome (HLM) Metabolic Stability Assay
  • Objective: To determine the in vitro intrinsic clearance of a compound upon incubation with HLM.

  • Methodology:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • In a 96-well plate, add phosphate buffer (pH 7.4), the test compound (final concentration 1 µM), and human liver microsomes (final concentration 0.5 mg/mL).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating solution.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard (e.g., warfarin).[3]

    • Centrifuge the samples to precipitate the microsomal proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

    • Calculate the in vitro half-life (t½) by plotting the natural logarithm of the percentage of parent compound remaining against time.[3]

Protocol 2: Caco-2 Permeability and Efflux Assay
  • Objective: To assess a compound's intestinal permeability and its potential as a substrate for efflux transporters.

  • Methodology:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a monolayer mimicking the intestinal epithelium.[14]

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and by assessing the transport of a low-permeability marker (e.g., Lucifer yellow).[14]

    • For apical-to-basolateral (A→B) permeability, add the test compound to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

    • For basolateral-to-apical (B→A) permeability, add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[14]

    • At the end of the incubation, collect samples from both donor and receiver compartments.

    • Quantify the compound concentration in all samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio >2 is indicative of active efflux.[14]

Conclusion and Future Outlook

The strategic incorporation of the 2-Oxa-6-azaspiro[3.5]nonane scaffold provides a compelling and effective method for improving the pharmacokinetic properties of drug candidates. As demonstrated in this case study, replacing a standard morpholine moiety resulted in a dramatic improvement in aqueous solubility and metabolic stability, coupled with a beneficial reduction in lipophilicity and efflux liability. These enhancements directly address common failure points in drug development and significantly increase the probability of advancing a compound toward clinical trials.

The inherent three-dimensionality and favorable physicochemical properties imparted by scaffolds like 2-Oxa-6-azaspiro[3.5]nonane are invaluable assets in the modern medicinal chemist's toolkit. By moving beyond traditional flat structures and embracing these innovative building blocks, researchers can design next-generation therapeutics with superior efficacy, safety, and overall clinical potential.

References

  • Selvita. In Vitro ADME. [Link]

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  • PharmaLegacy. In Vitro ADME Studies. [Link]

  • Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. [Link]

  • Taylor & Francis Online. The utilization of spirocyclic scaffolds in novel drug discovery. [Link]

  • PubMed. Spirocyclic Scaffolds in Medicinal Chemistry. [Link]

  • ResearchGate. An improved synthesis of 2-oxa-7-azaspiro[12][15]nonane and analogs as novel reagents in medicinal chemistry | Request PDF. [Link]

  • National Center for Biotechnology Information. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. [Link]

  • Agilex Biolabs. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. [Link]

  • French-Ukrainian Journal of Chemistry. Synthesis and Transformations of 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • National Center for Biotechnology Information. Oxa-spirocycles: synthesis, properties and applications. [Link]

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Comparative

"confirming the structure of 2-Oxa-6-azaspiro[3.5]nonane derivatives using X-ray crystallography"

The integration of spirocyclic scaffolds into modern medicinal chemistry has revolutionized drug design. Specifically, 2-oxa-6-azaspiro[3.5]nonane derivatives have emerged as highly effective bioisosteres for traditional...

Author: BenchChem Technical Support Team. Date: March 2026

The integration of spirocyclic scaffolds into modern medicinal chemistry has revolutionized drug design. Specifically, 2-oxa-6-azaspiro[3.5]nonane derivatives have emerged as highly effective bioisosteres for traditional flat heterocycles like morpholine and piperazine[1]. By increasing the fraction of sp3-hybridized carbons (Fsp3), these inherently three-dimensional structures improve aqueous solubility, metabolic stability, and target specificity[1].

However, the rigid, non-planar geometry of spirocycles introduces a significant analytical challenge: unequivocally confirming the absolute configuration and the stereochemistry at the spiro-junction. This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against alternative techniques like 2D-Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), providing a self-validating experimental framework for structural confirmation.

Objective Performance Comparison: SCXRD vs. Alternatives

While HRMS and 1D-NMR are sufficient for confirming molecular weight and basic connectivity, they fall short when mapping the complex 3D space of spirocyclic bioisosteres[2]. 2D-NMR (such as NOESY and HSQC) can elucidate relative stereochemistry, but spiro compounds often exhibit severe proton signal overlap due to the similar chemical environments of the fused rings.

SCXRD remains the absolute gold standard for structural elucidation. By analyzing the diffraction of X-rays through a crystal lattice, SCXRD provides definitive 3D atomic coordinates and, crucially, the absolute configuration via anomalous dispersion[3].

Table 1: Comparative Analysis of Structural Elucidation Techniques
Analytical FeatureSingle-Crystal X-Ray Diffraction (SCXRD)2D-NMR Spectroscopy (NOESY/HSQC)High-Resolution Mass Spectrometry (HRMS)
Primary Output 3D atomic coordinates, absolute configurationConnectivity, relative stereochemistryExact molecular weight, elemental formula
Stereochemical Resolution Definitive (Yields Flack parameter for absolute stereochemistry)Inconclusive (Requires chiral derivatization for absolute config)None (Cannot differentiate stereoisomers)
Sample State Required High-quality single crystal (>0.1 mm)Liquid / Solution (e.g., in DMSO-d6 or CDCl3)Liquid / Solution (Ionized)
Sample Quantity ~1–5 mg (Recoverable)~5–15 mg (Recoverable)<1 µg (Destructive)
Data Acquisition Time 2 to 24 hours (depending on crystal quality)1 to 4 hours<5 minutes
Limitations Fails if the compound cannot be crystallizedSignal overlap in complex spiro-junctionsMatrix effects, no spatial data

Analytical Decision Framework

Choosing the correct analytical pathway depends heavily on the physical state of the synthesized 2-oxa-6-azaspiro[3.5]nonane derivative. The following logical decision tree outlines the standard industry workflow.

DecisionTree Start Synthesized 2-Oxa-6-azaspiro[3.5]nonane State Physical State? Start->State Liquid Liquid / Oil State->Liquid Amorphous Solid Solid / Powder State->Solid Powder NMR 2D-NMR (NOESY) Relative Stereochemistry Liquid->NMR Derivatize Chemical Derivatization (e.g., Oxalate Salt) Liquid->Derivatize If Absolute Config Needed Cryst Crystallization Screen Solid->Cryst Cryst->NMR Fails to Crystallize SCXRD SCXRD Analysis Absolute Configuration Cryst->SCXRD Single Crystal Forms Derivatize->Solid

Logical decision tree for structural elucidation of spirocyclic scaffolds.

Experimental Protocol: SCXRD Workflow for Spirocycles

To achieve a self-validating structural confirmation, the experimental protocol must be tightly controlled. The following methodology details the standard operating procedure for analyzing 2-oxa-6-azaspiro[3.5]nonane derivatives[3].

Step 1: Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve 5 mg of the highly purified (>95%) 2-oxa-6-azaspiro[3.5]nonane derivative in a minimum volume (e.g., 0.5 mL) of a good solvent (e.g., dichloromethane) in a small inner vial. Place this open vial inside a larger, sealed outer vial containing 3 mL of a volatile antisolvent (e.g., pentane or diethyl ether). Leave undisturbed at room temperature for 3–7 days.

  • Causality: Vapor diffusion is utilized because the volatile antisolvent slowly vaporizes and diffuses into the inner solution. This controlled, gradual reduction in solubility prevents rapid nucleation, favoring the thermodynamic growth of a single, defect-free macroscopic crystal rather than a kinetically driven microcrystalline powder.

Step 2: Crystal Mounting and Cryoprotection
  • Procedure: Under a polarized light microscope, select a crystal with sharp edges and uniform extinction (indicative of a single lattice). Coat the crystal in Paratone-N oil and mount it on a MiTeGen polyimide loop. Immediately transfer the loop to the diffractometer goniometer under a continuous 100K liquid nitrogen stream.

  • Causality: Coating the crystal in Paratone oil prevents atmospheric degradation (e.g., solvent loss) and acts as a cryoprotectant. Flash-cooling to 100K minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle diffraction resolution and mitigating X-ray-induced radiation damage[3].

Step 3: Data Collection using Cu-Kα Radiation
  • Procedure: Center the crystal and collect diffraction data using a diffractometer equipped with a Copper microfocus X-ray source (Cu-Kα, λ = 1.54184 Å) and a photon-counting pixel array detector.

  • Causality: For light-atom organic molecules like 2-oxa-6-azaspiro[3.5]nonane (containing only C, H, N, O), Cu-Kα radiation is strictly required over the more common Mo-Kα radiation. The longer wavelength of copper maximizes the anomalous dispersion signal of oxygen and nitrogen. This is the critical mechanism that allows the software to calculate the Flack parameter, confirming the absolute stereochemistry without needing to synthesize a heavy-atom derivative (like a brominated analog)[3].

Step 4: Phase Solution and Refinement
  • Procedure: Integrate the raw diffraction frames and apply empirical absorption corrections. Solve the phase problem using intrinsic phasing algorithms (e.g., ShelXT) and refine the structure using full-matrix least-squares on F2 (ShelXL)[3].

  • Validation: A successful refinement is self-validating if the final R1​ value is < 5%, the goodness-of-fit (GooF) is near 1.0, and the Flack parameter is exactly 0.0 (with a standard uncertainty < 0.1).

Workflow S1 Vapor Diffusion (Slow Supersaturation) S2 Cryo-Mounting (100K N2 Stream) S1->S2 S3 X-Ray Diffraction (Cu-Kα Radiation) S2->S3 S4 Phase Solution (ShelXT / ShelXL) S3->S4

Step-by-step SCXRD experimental workflow for spirocyclic derivatives.

Conclusion

While 2D-NMR and HRMS are indispensable tools for routine medicinal chemistry workflows, they cannot independently verify the complex 3D architecture of spirocyclic bioisosteres. For 2-oxa-6-azaspiro[3.5]nonane derivatives, Single-Crystal X-Ray Diffraction utilizing Cu-Kα radiation at cryogenic temperatures remains the only self-validating method to definitively prove both relative and absolute stereochemistry, ensuring total confidence before advancing a lead compound into clinical development.

References

  • Spiroazetidines in Drug Discovery PharmaBlock URL
  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Chemical Reviews - ACS Publications URL
  • Supporting Information: X-ray structure determination Wiley-VCH URL

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Oxa-6-azaspiro[3.5]nonane Hemioxalate

This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Oxa-6-azaspiro[3.5]nonane hemioxalate. Tailored for researchers, scientists, and drug development professionals, thi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Oxa-6-azaspiro[3.5]nonane hemioxalate. Tailored for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure safe handling and regulatory compliance.

Disclaimer: At the time of writing, a specific Safety Data Sheet (SDS) for 2-Oxa-6-azaspiro[3.5]nonane hemioxalate was not publicly available. The following procedures are based on the known hazards of analogous compounds, such as 2-Oxa-7-azaspiro[3.5]nonane hemioxalate, and the general risks associated with oxalate salts.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to review the SDS for the specific product you are using.

Part 1: Hazard Identification and Risk Assessment

Understanding the potential hazards is the cornerstone of safe chemical handling and disposal. Based on data from similar compounds, 2-Oxa-6-azaspiro[3.5]nonane hemioxalate should be treated as a hazardous substance.

Primary Hazards:

  • Acute Oral and Dermal Toxicity: Similar compounds are harmful if swallowed or in contact with skin.[1][2]

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[3][4]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[3][4]

The oxalate component of the salt also presents its own set of hazards, primarily related to its ability to bind with calcium, which can have systemic effects if ingested.

Quantitative Hazard Data (Based on Analogous Compounds)
Hazard ClassificationCategoryStatement
Acute Oral ToxicityCategory 4Harmful if swallowed[1][2]
Acute Dermal ToxicityCategory 4Harmful in contact with skin[1][2]
Skin Corrosion/IrritationCategory 2Causes skin irritation[2][3]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation[2][3]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation[3]

Part 2: Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling or disposing of 2-Oxa-6-azaspiro[3.5]nonane hemioxalate, appropriate personal protective equipment must be worn.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required. Always inspect gloves before use and employ proper removal techniques to avoid skin contact.

  • Eye/Face Protection: Safety glasses with side shields or a face shield are mandatory.[5]

  • Skin and Body Protection: A laboratory coat must be worn at all times.[5]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.

Engineering Controls: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]

Part 3: Step-by-Step Disposal Protocol

The disposal of 2-Oxa-6-azaspiro[3.5]nonane hemioxalate must be managed through a licensed hazardous waste disposal program.[5] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain. [5]

Step 1: Waste Segregation and Collection
  • Identify Waste Streams: All materials that have come into contact with 2-Oxa-6-azaspiro[3.5]nonane hemioxalate must be considered hazardous waste. This includes:

    • Unused or expired product.

    • Empty containers that held the product.

    • Contaminated consumables (e.g., weighing boats, pipette tips, gloves, and other PPE).[5]

  • Dedicated Waste Container: Collect all waste in a dedicated, compatible, and clearly labeled hazardous waste container.[5][7] The container should be in good condition and have a secure, sealable lid.[7]

Step 2: Labeling the Hazardous Waste Container

Proper labeling is a critical component of safe waste management and regulatory compliance.

  • Affix a "Hazardous Waste" Label: As soon as the first item of waste is placed in the container, it must be labeled.[5]

  • Complete the Label Information: The label must include:

    • The words "Hazardous Waste."[5]

    • The full chemical name: "2-Oxa-6-azaspiro[3.5]nonane hemioxalate."[5]

    • Associated hazards (e.g., "Harmful if swallowed," "Harmful in contact with skin").[5]

    • The date the waste was first added to the container.[5]

Step 3: Storage of Hazardous Waste
  • Keep Container Closed: The waste container must be kept securely sealed at all times, except when adding waste.[5][7]

  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[5] This area should be under the direct supervision of laboratory personnel.[8]

  • Segregation from Incompatibles: Ensure the waste container is stored away from incompatible materials, such as strong oxidizing agents and strong acids.[5][9]

Step 4: Arranging for Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Manifesting: A hazardous waste manifest will be required to track the waste from its point of generation to its final disposal facility.[10] Your EHS department will typically handle this documentation.

Part 4: Emergency Procedures

In the event of an accidental release or exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[1]

  • Spills: For minor spills, carefully clean up the material using appropriate PPE and place it in the designated hazardous waste container. Avoid generating dust. For major spills, evacuate the area and contact your institution's emergency response team.

Part 5: Regulatory Framework

The disposal of hazardous waste is regulated by federal and state agencies to protect human health and the environment.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), has established a "cradle-to-grave" management system for hazardous waste. These regulations are outlined in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273.[11]

  • Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan (CHP) that includes procedures for safe handling and disposal of hazardous chemicals.[12][13]

Part 6: Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-Oxa-6-azaspiro[3.5]nonane hemioxalate.

DisposalWorkflow Disposal Workflow for 2-Oxa-6-azaspiro[3.5]nonane Hemioxalate cluster_prep Preparation & Handling cluster_waste_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Handling of 2-Oxa-6-azaspiro[3.5]nonane hemioxalate ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_gen Generation of Waste (Unused chemical, contaminated items) fume_hood->waste_gen segregate Segregate Waste into a Dedicated Container waste_gen->segregate label_waste Label Container as 'Hazardous Waste' with full chemical name and date segregate->label_waste seal Keep Waste Container Securely Sealed label_waste->seal storage_area Store in Designated Hazardous Waste Accumulation Area seal->storage_area check_compat Ensure Segregation from Incompatible Chemicals storage_area->check_compat contact_ehs Contact Institutional EHS for Waste Pickup check_compat->contact_ehs manifest Complete Hazardous Waste Manifest contact_ehs->manifest licensed_disposal Transfer to a Licensed Hazardous Waste Facility manifest->licensed_disposal end End: Proper Disposal Complete licensed_disposal->end

Caption: Disposal Workflow Diagram

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. Retrieved from [Link]

  • EPA Hazardous Waste Regulations. (n.d.). Study.com. Retrieved from [Link]

  • OSHA Compliance For Laboratories. (2014, June 13). US Bio-Clean. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. (n.d.). PMC. Retrieved from [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. (n.d.). US EPA. Retrieved from [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council. Retrieved from [Link]

  • How To Safely Dispose of Chemicals in Your Lab. (2024, December 17). Solvent Recovery Systems. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). OSHA. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). OSHA. Retrieved from [Link]

  • Spiro Derivatives in the Discovery of New Pesticides: A Research Review. (2022, August 23). ACS Publications. Retrieved from [Link]

  • RIFM fragrance ingredient safety assessment, spiro[1,3-dioxolane-2,8'(5'H) - PubMed. (2024, July 15). PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/38490354/
  • 2-Oxa-6-azaspiro[3.5]nonane oxalate. (n.d.). CHEMDOR CHEMICALS. Retrieved from [Link]

  • 2-Oxa-7-azaspiro[3.5]nonane hemioxalate. (n.d.). PubChem. Retrieved from [Link]

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